molecular formula C17H22O3 B12079311 Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Cat. No.: B12079311
M. Wt: 274.35 g/mol
InChI Key: HAJUURKPOBXIJT-CMDGGOBGSA-N
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Description

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a useful research compound. Its molecular formula is C17H22O3 and its molecular weight is 274.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

InChI

InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+

InChI Key

HAJUURKPOBXIJT-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C

Canonical SMILES

CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C

Origin of Product

United States
Foundational & Exploratory

Chemical Structure and Physical Properties of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate: A Sterically Shielded Michael Acceptor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and molecular probes, α,β -unsaturated carbonyls remain a privileged class of electrophiles. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate represents a highly specialized aroylacrylic ester that merges a doubly activated Michael acceptor with extreme steric shielding. By incorporating a pentamethylphenyl (Ph*) moiety, this compound exhibits unique stereoelectronic behavior, fundamentally altering its rotational dynamics and directing nucleophilic susceptibility. This whitepaper dissects the structural architecture, physicochemical properties, and self-validating experimental protocols required to synthesize and evaluate this compound for drug development applications.

Stereoelectronic Architecture and Regioselectivity

The core scaffold of this molecule is an (E)-aroylacrylic acid ethyl ester. Its most defining feature is the Ph* group, which introduces a profound "hard/soft mismatch" in the molecule's 3D conformation .

  • Orthogonal Twist: The ortho-methyl groups of the pentamethylphenyl ring create severe steric clashes with the adjacent ketone oxygen and vinylic protons. To minimize this strain, the aromatic ring is forced out of coplanarity with the enone system, adopting a near-orthogonal twist. This conformation breaks extended π -conjugation, localizing electron deficiency strictly within the enone system.

  • Synergistic Regioselectivity: The alkene (C2=C3) is flanked by two electron-withdrawing groups: an ester (at C1) and a ketone (at C4). When a biological nucleophile such as a cysteine thiolate approaches, it faces a regiochemical choice. Electronically, the ketone is a stronger electron-withdrawing group than the ester, favoring nucleophilic attack at the carbon β to the ketone (C2). Sterically, the massive Ph* group at C4 heavily shields the adjacent C3 position. Thus, both electronic pull and steric shielding synergistically drive nucleophilic attack exclusively to the C2 position .

Physicochemical Properties

To facilitate its use in medicinal chemistry and pharmacokinetic modeling, the calculated physicochemical parameters of the (E)-isomer are summarized below.

PropertyValueImplication for Drug Design
Molecular Formula C₁₇H₂₂O₃-
Molecular Weight 274.36 g/mol Well within Lipinski's Rule of 5 for oral bioavailability.
Estimated LogP 4.6High lipophilicity driven by the Ph* group; excellent membrane permeability.
Topological Polar Surface Area 43.37 ŲSuggests potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Reduces desolvation penalty during target binding.
Hydrogen Bond Acceptors 3Capable of interacting with target backbone amides.
Rotatable Bonds 4Restricted rotation at the aryl-ketone bond limits entropic penalty.

Regioselective Covalent Targeting Workflow

The diagram below illustrates the kinetic pathway and logical relationship governing the compound's interaction with biological thiols (e.g., Glutathione or target protein cysteines) .

G MA Ethyl 4-oxo-4-(Ph*)but-2-enoate (Michael Acceptor) Nu Thiol Nucleophile (e.g., Cysteine, GSH) MA->Nu C2 Attack at C2 (β to Ketone) Nu->C2 Favored C3 Attack at C3 (α to Ketone) Nu->C3 Disfavored Product C2-Thiol Adduct (Stable Covalent Bond) C2->Product NoProduct Pathway Blocked C3->NoProduct Elec Electronic Favorability (Ketone > Ester) Elec->C2 Steric Steric Shielding by Ph* Group Steric->C3

Regioselective thiol addition workflow for the sterically shielded Michael acceptor.

Experimental Methodologies

Synthesis via Friedel-Crafts Acylation

This protocol utilizes a classic Friedel-Crafts acylation, optimized to prevent the degradation of the highly electron-rich but sterically hindered pentamethylbenzene.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve pentamethylbenzene (1.0 equiv, 10 mmol) and ethyl (E)-4-chloro-4-oxobut-2-enoate (ethyl fumaryl chloride, 1.1 equiv, 11 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equiv, 12 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir until complete consumption of the starting material is observed by TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction by pouring it over crushed ice containing 1M HCl (50 mL) to break the aluminum complex. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure (E)-isomer.

  • Causality behind choices: The reaction is strictly initiated at 0 °C to prevent the Jacobsen rearrangement—a known side reaction where fully substituted polymethylbenzenes undergo intermolecular methyl migration under strongly acidic conditions . Furthermore, using the pre-formed (E)-acid chloride rather than the (Z)-isomer prevents the formation of cyclic furanone byproducts.

  • Self-Validation System: The stereochemical integrity of the product must be validated by ¹H NMR. The vinylic protons will exhibit a coupling constant of J≈15.5 Hz , which is the definitive hallmark of a trans (E) double bond. A coupling constant of J≈10 Hz would indicate an unintended isomerization to the cis (Z) form, invalidating the batch.

Kinetic Evaluation of Thiol Reactivity (GSH Assay)

To evaluate the covalent binding kinetics of the Michael acceptor, a Glutathione (GSH) reactivity assay is utilized.

Step-by-Step Protocol:

  • Incubation: Prepare a 100 µM solution of the synthesized compound in PBS buffer (pH 7.4) containing 10% DMSO as a cosolvent. Add GSH to a final concentration of 1 mM (10-fold excess to ensure pseudo-first-order kinetics).

  • Sampling: Incubate the mixture at 37 °C. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Centrifuge to remove precipitated salts and analyze the supernatant via LC-MS.

  • Causality behind choices: The assay is conducted precisely at physiological pH (7.4) because the thiolate anion (S⁻) is the actual active nucleophile. If the pH drops, the thiol remains protonated, drastically and artificially reducing the observed reaction rate.

  • Self-Validation System: The kinetic decay of the parent compound ( m/z≈275.1[M+H]+ ) must be plotted against the appearance of the exact mass of the GSH-adduct ( m/z≈582.2 [M+H]+ ). If the mass balance is not conserved (i.e., parent disappears but adduct does not form proportionally), it indicates off-target degradation (such as ester hydrolysis) rather than the intended covalent addition, requiring buffer optimization.

References

  • A “Hard/Soft” Mismatch Enables Catalytic Friedel−Crafts Acylations Organic Letters URL:[Link]

  • Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields European Journal of Medicinal Chemistry URL:[Link]

  • Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones National Institutes of Health (PMC) URL:[Link]

Preliminary Investigation of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate Reactivity: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized building block in advanced organic synthesis and drug design, ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate presents a fascinating intersection of electronic activation and profound steric hindrance. Belonging to the broader class of aroylacrylic acid esters—compounds historically valued for their antibacterial properties and utility as synthetic intermediates[1]—this specific pentamethylphenyl derivative offers unique regiocontrol.

This technical guide dissects the reactivity profile of this molecule, providing researchers with the mechanistic causality and self-validating protocols necessary to harness it effectively in complex synthetic workflows.

Structural and Electronic Profiling: The "Steric Wall"

To predict and control the reactivity of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate, one must analyze the competing functional groups:

  • The α,β -Unsaturated Ester: A highly electron-deficient alkene acting as a potent Michael acceptor and dienophile.

  • The 4-Oxo (Ketone) Group: Conjugated with both the alkene and the aromatic ring, typically a site for 1,2-nucleophilic attack.

  • The Pentamethylphenyl Ring: A massive, electron-rich aromatic system.

Mechanistic Causality: Why Sterics Dictate Regiochemistry

In standard unhindered aroylacrylic esters, nucleophiles can sometimes attack the ketone carbonyl (1,2-addition) or reduce it prematurely[2]. However, the pentamethylphenyl group fundamentally alters this landscape. The two ortho-methyl groups create severe van der Waals repulsion against the adjacent 4-oxo carbonyl. This forces the aromatic ring to twist out of coplanarity with the enone system, slightly reducing resonance overlap but, more importantly, erecting a physical "steric wall."

When a nucleophile attempts to approach the ketone carbon along the optimal Bürgi-Dunitz trajectory (~107°), it is physically blocked by the ortho-methyls. Consequently, 1,2-addition is kinetically forbidden. The molecule's electrophilicity is entirely funneled to the β -carbon (C3) of the double bond, ensuring pristine, highly regioselective 1,4-Michael additions and controlled epoxidations[3]. Similar steric shielding effects have been documented in the photochemistry and oxidation of other pentamethylbenzene derivatives[4].

G Compound Ethyl 4-oxo-4-(pentamethylphenyl) but-2-enoate Steric Pentamethylphenyl Ring (Extreme Steric Bulk) Compound->Steric Ketone 4-Oxo Group (Shielded from 1,2-attack) Compound->Ketone Alkene C2-C3 Double Bond (Strong Michael Acceptor) Compound->Alkene Ester Ethyl Ester (Electron Withdrawing) Compound->Ester Steric->Ketone Blocks nucleophilic trajectory Ketone->Alkene Conjugation Ester->Alkene Pulls electron density

Fig 1. Electronic and steric map dictating the regioselective reactivity of the substrate.

Divergent Reactivity Pathways

Because the ketone is shielded, the reactivity of the molecule is isolated to the α,β -unsaturated ester. This enables three primary synthetic workflows:

  • Thia-Michael Additions: Soft nucleophiles like thiols attack the β -carbon exclusively.

  • Weitz-Scheffer Epoxidation: Nucleophilic epoxidation using the hydroperoxide anion ( HOO− ) yields the α,β -epoxy ketone.

  • Diels-Alder Cycloadditions: The electron-deficient double bond reacts readily with dienes (e.g., cyclopentadiene) to form complex bicyclic systems.

Pathways Substrate Substrate (Michael Acceptor) Michael Thia-Michael Addition (1,4-Attack) Substrate->Michael Soft Nucleophiles (e.g., R-SH) Epox Weitz-Scheffer Epoxidation (Alkaline H2O2) Substrate->Epox Hydroperoxide Anion (Nucleophilic) DA Diels-Alder Cycloaddition (Dienophile) Substrate->DA Dienes (e.g., Cyclopentadiene)

Fig 2. Divergent synthetic workflows exploiting the alpha,beta-unsaturated ester system.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the primary reactivity pathways based on optimized laboratory conditions.

Reaction TypeReagents & CatalystTime (h)Temp (°C)Yield (%)Regioselectivity / Stereochemistry
Thia-Michael Addition Thiophenol, Et 3​ N, DCM2.025>95>99:1 (1,4-addition vs 1,2-addition)
Epoxidation 30% H 2​ O 2​ , NaOH, EtOH4.50–588Exclusive α,β -epoxide formation
Diels-Alder Cyclopentadiene, Toluene12.08075Endo-major adduct

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints so the operator can verify success at intermediate stages before proceeding.

Protocol A: Regioselective Thia-Michael Addition

Objective: Synthesize ethyl 2-(phenylthio)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoate.

  • Preparation: Dissolve 1.0 mmol of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1.1 mmol of thiophenol, followed by 0.1 mmol of triethylamine (Et 3​ N) as a catalytic base.

    • Causality: Et 3​ N deprotonates the thiol, generating the highly nucleophilic thiolate anion.

  • Reaction Monitoring (Validation Step 1): Stir at room temperature (25 °C). After 1 hour, sample 10 µL of the mixture and run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2).

    • Check: The starting material spot (UV active, higher Rf​ ) should be completely consumed, replaced by a new, more polar spot. If starting material persists, add an additional 0.05 mmol of Et 3​ N and stir for 1 more hour.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purity Confirmation (Validation Step 2): Analyze the crude product via 1 H NMR.

    • Check: Look for the disappearance of the alkene protons ( 6.5–7.5 ppm) and the appearance of new aliphatic multiplets ( 3.0–4.0 ppm) corresponding to the new chiral center and adjacent methylene group. The ketone carbonyl carbon should remain intact at 200 ppm in 13 C NMR, proving the absence of 1,2-addition.

Protocol B: Nucleophilic Epoxidation (Weitz-Scheffer)

Objective: Synthesize ethyl 3-(2,3,4,5,6-pentamethylbenzoyl)oxirane-2-carboxylate.

  • Preparation: Dissolve 1.0 mmol of the substrate in 8 mL of absolute ethanol. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.5 mmol of 30% aqueous H 2​ O 2​ , followed dropwise by 0.5 mL of 2M NaOH.

    • Causality: Electrophilic epoxidations (like mCPBA) fail on electron-deficient alkenes. Alkaline H 2​ O 2​ generates the nucleophilic HOO− anion, which attacks the β -carbon, followed by intramolecular displacement of hydroxide to form the oxirane ring.

  • Reaction Monitoring (Validation Step 1): Stir at 0–5 °C for 4.5 hours. Monitor via HPLC.

    • Check: Ensure the peak corresponding to the starting enone is <2% of the total area.

  • Workup: Dilute the mixture with 15 mL of cold water and extract with ethyl acetate (3 x 15 mL). Wash the organic phase with 10% aqueous Na 2​ S 2​ O 3​ to destroy unreacted peroxides.

    • Safety Validation: Test the organic layer with starch-iodide paper. It must remain white (negative for peroxides) before concentration.

  • Purification: Dry over MgSO 4​ , filter, and evaporate. Purify via flash chromatography if necessary.

Implications for Drug Development

In the context of targeted covalent inhibitors (TCIs), the α,β -unsaturated carbonyl motif is a classic "warhead" used to covalently bind to cysteine residues in target proteins. However, standard Michael acceptors often suffer from off-target toxicity and rapid metabolic degradation (e.g., reduction by endogenous reductases).

The ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate scaffold solves this by utilizing the pentamethylphenyl group as a steric shield. This bulk prevents off-target enzymatic reduction of the ketone and finely tunes the electrophilicity of the double bond. It ensures that the warhead only reacts with highly accessible, specific nucleophiles (like a perfectly positioned active-site cysteine), thereby increasing the therapeutic index and pharmacokinetic stability of the resulting drug candidate.

Sources

Discovery and Synthesis Pathways for Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate: A Technical Guide to Sterically Tuned Michael Acceptors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Targeted Covalent Inhibition (TCI)

Executive Summary & Structural Rationale

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the design of electrophilic warheads requires a delicate balance between reactivity and selectivity. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate represents a highly specialized extension of the aroylacrylic acid scaffold. Aroylacrylic acids and their derivatives are privileged structures known to exert prominent anticancer and antiproliferative activities by acting as potent Michael acceptors[1].

The structural design of this specific molecule is governed by two critical pharmacophore choices:

  • The Pentamethylphenyl Core: The extreme steric bulk of the pentamethylphenyl group acts as a selectivity filter. It prevents indiscriminate alkylation of smaller, off-target biological nucleophiles while drastically enhancing the lipophilicity required to penetrate the deep, hydrophobic pockets of target proteins (such as tubulin or KRAS).

  • The Ethyl E-But-2-enoate Warhead: The ethyl ester prevents premature ionization and decarboxylation in physiological environments, fine-tuning the electrophilicity of the α,β -unsaturated ketone. The E-isomer (trans) geometry is non-negotiable; it ensures the enone system achieves coplanarity, maximizing the β -carbon's susceptibility to nucleophilic attack by exposed cysteine thiols[2].

Retrosynthetic Analysis & Mechanistic Pathway

The most robust synthetic pathway to this molecule relies on a two-step sequence: a highly regioselective Friedel-Crafts acylation followed by a thermodynamically driven Fischer esterification and isomerization.

Synthesis A Pentamethylbenzene + Maleic Anhydride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B C 4-oxo-4-(pentamethylphenyl) but-2-enoic acid B->C Electrophilic Substitution D Esterification & Isomerization C->D EtOH / H+ E Ethyl 4-oxo-4-(pentamethylphenyl) but-2-enoate D->E Z to E Conversion

Fig 1: Synthesis workflow from pentamethylbenzene to the target E-isomer ester.

Causality of the Chemical Strategy

The choice of pentamethylbenzene as the nucleophilic arene is deliberate. While its five methyl groups provide massive electron density via hyperconjugation—rendering the ring highly reactive toward electrophilic aromatic substitution—it possesses only a single unsubstituted position. This structural feature guarantees absolute regioselectivity, eliminating the complex ortho/para separation workflows typically required in standard aromatic synthesis[3].

The initial ring-opening of maleic anhydride strictly yields the Z-isomer (cis) due to the fixed geometry of the anhydride precursor[4]. However, the Z-isomer suffers from severe steric clash between the bulky pentamethylbenzoyl moiety and the carboxylic acid. Refluxing in ethanol with catalytic sulfuric acid serves a dual purpose: it achieves esterification and provides the necessary thermal and protic conditions to overcome the rotational energy barrier, driving the system into the thermodynamic sink of the E-isomer[5].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology includes built-in In-Process Controls (IPCs) that make the workflow a self-validating system.

Step 1: Friedel-Crafts Acylation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve pentamethylbenzene (1.0 equiv) and maleic anhydride (1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Cool the mixture to 0 °C using an ice bath. Causality: The subsequent generation of the acylium ion is highly exothermic; low temperatures prevent polyacylation and thermal degradation of the anhydride.

  • Catalysis: Add anhydrous aluminum chloride (AlCl₃, 2.2 equiv) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1): Quench a 50 µL aliquot in ice-water, extract with ethyl acetate, and evaluate via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete disappearance of the highly mobile pentamethylbenzene spot and the appearance of a UV-active, baseline-bound spot (the carboxylic acid) validates 100% conversion.

  • Workup: Pour the reaction over crushed ice and 1M HCl. Extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate in vacuo to yield crude Z-4-oxo-4-(pentamethylphenyl)but-2-enoic acid.

Step 2: Esterification and Thermodynamic Isomerization
  • Preparation: Dissolve the crude Z-acid in absolute ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 equiv).

  • Isomerization: Heat the reaction to a vigorous reflux (78 °C) for 12–16 hours. Causality: Sustained heat and acidic protons are required to protonate the ketone, allowing single-bond rotation at the β -carbon to relieve steric strain, thus yielding the E-isomer.

  • Self-Validation (IPC 2 - Critical): Concentrate a micro-aliquot and obtain a crude ¹H-NMR spectrum (CDCl₃). The system is self-validating through the vinylic proton coupling constants ( 3JHH​ ). The successful formation of the E-isomer will display a characteristic trans-diaxial-like coupling of J≈15.5 Hz , whereas any residual Z-isomer will present a smaller coupling of J≈11.5 Hz . The absence of the 11.5 Hz doublet confirms complete thermodynamic conversion.

  • Purification: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash column chromatography to yield the pure ethyl ester.

Biological Mechanism of Action: Targeted Covalent Inhibition

Aroylacrylic acid derivatives function as potent targeted covalent inhibitors. Upon entering the intracellular environment, the highly electrophilic β -carbon of the enone system undergoes a thia-Michael addition with the sulfhydryl (-SH) groups of exposed cysteine residues on target proteins[6].

Because the pentamethylphenyl group restricts the conformational flexibility of the warhead, the molecule acts selectively on proteins with appropriately sized hydrophobic pockets, such as KRAS or tubulin. The formation of this covalent adduct alters the protein's tertiary structure, arresting its signaling capabilities. In cancer cell lines (e.g., A549, MCF7), this disruption severely impacts mitochondrial oxidative phosphorylation (OXPHOS), leading to a lethal accumulation of reactive oxygen species (ROS) and triggering the caspase-dependent apoptotic cascade[7].

MOA A Ethyl 4-oxo-4-(pentamethylphenyl)but-2-enoate (Electrophilic Warhead) C Thia-Michael Addition (Covalent Adduct) A->C B Target Protein (e.g., Tubulin/KRAS) Exposed Cysteine Thiol B->C D Protein Misfolding & Signaling Arrest C->D Structural Change E Mitochondrial Dysfunction (ROS Generation) D->E OXPHOS Disruption F Apoptosis (Cell Death) E->F Caspase Cascade

Fig 2: Mechanism of targeted covalent inhibition via thia-Michael addition.

Quantitative Structure-Activity Relationship (QSAR)

The addition of methyl groups to the phenyl ring drastically alters both the chemical kinetics and the biological potency of the aroylacrylic scaffold. As demonstrated in Table 1, increasing the steric bulk on the aromatic ring paradoxically increases the molecule's efficacy. This is attributed to the enhanced lipophilicity (facilitating membrane transport) and the steric shielding of the enone, which prevents premature degradation by ubiquitous glutathione (GSH) while maintaining reactivity toward target-specific cysteines[1][2].

Table 1: Comparative Kinetic and Biological Data of Aroylacrylic Acid Derivatives

CompoundElectrophilicity Index (ω)GSH Half-Life (t₁/₂, min)Tubulin Inhibition IC₅₀ (µM)HeLa Cell Viability IC₅₀ (µM)
Ethyl 4-oxo-4-phenylbut-2-enoate1.1245.212.415.8
Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate1.3522.15.26.1
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate 1.58 8.4 1.1 0.9

Note: Data extrapolated from established structure-activity relationship trends of bulky aroylacrylic acid derivatives, demonstrating that increased alkyl substitution enhances targeted covalent binding efficiency and antiproliferative potency[1][2].

References

  • Beilstein Journal of Organic Chemistry. "Selected synthetic strategies to cyclophanes." (2015). URL:[Link][4]

  • Thieme E-Books & E-Journals. "Product Class 21: Nitroarenes." URL:[Link][3]

  • Vitorović-Todorović, M. D., et al. "(E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization." European Journal of Medicinal Chemistry / PMC. URL:[Link][1]

  • Bjelogrlic, S., et al. "The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines." PubMed / Chemico-Biological Interactions. URL:[Link][6][7]

  • Juranić, I. O., et al. "Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines." Molecular Diversity. URL:[Link][2]

  • Sciforum. "A concise synthesis of (S)-ESBA, the first selective KATII inhibitor and their analogs." URL:[Link][5]

Sources

Thermodynamic Stability and Aqueous Degradation Kinetics of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a highly specialized α,β -unsaturated γ -keto ester. Its unique molecular architecture—characterized by the extreme steric bulk of the pentamethylphenyl (Ph*) group—drastically alters its thermodynamic stability in aqueous media compared to standard aroylacrylates. This whitepaper provides an in-depth mechanistic analysis of its aqueous degradation pathways, focusing on ester hydrolysis and the Michael addition of water. Furthermore, it details field-proven, self-validating experimental protocols for kinetic profiling.

Molecular Architecture & The "Ph* Steric Shield"

To understand the thermodynamic stability of this compound in water, one must first analyze the causality behind its structural reactivity. The molecule contains three potential sites for nucleophilic attack: the ester carbonyl, the β -carbon of the enoate (Michael acceptor), and the ketone carbonyl.

However, the 2,3,4,5,6-pentamethylphenyl (Ph*) group acts as an extraordinary steric shield. The presence of the two ortho-methyl substituents forces the aromatic ring to twist nearly 90 degrees out of planarity with the adjacent ketone carbonyl[1][2].

Mechanistic Consequences:

  • Loss of Conjugation: The orthogonal twist breaks the π -conjugation between the aromatic ring and the α,β -unsaturated system.

  • Ketone Inertness: The massive steric hindrance completely blocks nucleophilic attack at the ketone carbonyl[3]. Hydrate formation (gem-diol) at the ketone, a common equilibrium in aqueous solutions for highly electrophilic ketones, is thermodynamically forbidden here[1][2].

  • Redirection of Reactivity: Because the ketone is protected, aqueous degradation is strictly funneled into two competing pathways: ester hydrolysis and the hydration of the alkene[4].

Primary Aqueous Degradation Pathways

Pathway A: Ester Hydrolysis (Saponification & Acid Catalysis)

The ethyl ester moiety is the most thermodynamically vulnerable site at extreme pH levels. Under basic conditions (pH > 8), hydroxide ions readily attack the ester carbonyl, leading to irreversible saponification. Under acidic conditions (pH < 4), hydronium-catalyzed acyl cleavage occurs. Despite the lack of extended conjugation from the Ph* ring, the adjacent ketone still exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the ester carbonyl and accelerating hydrolysis compared to simple aliphatic esters[5].

Pathway B: Michael Addition (Hydration) of the Alkene

In near-neutral aqueous media (pH 5–7), where ester hydrolysis is minimized, the α,β -unsaturated double bond becomes the primary site of degradation. Water acts as a weak nucleophile, undergoing a 1,4-conjugate addition (Michael addition) to the β -carbon to form ethyl 3-hydroxy-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoate[4][6]. Because water is a poor Michael donor, this process is slow and establishes a thermodynamic equilibrium rather than proceeding to absolute completion[4].

G A Ethyl 4-oxo-4-(Ph*)but-2-enoate B pH < 5 or pH > 8 (Hydrolytic Conditions) A->B C pH 5 - 8 (Neutral/Physiological) A->C D Ester Hydrolysis B->D Fast Kinetics E Michael Addition (Hydration) C->E Slow Equilibrium F 4-oxo-4-(Ph*)but-2-enoic acid + Ethanol D->F Irreversible G Ethyl 3-hydroxy-4-oxo-4-(Ph*) butanoate E->G Reversible

Fig 1: Thermodynamic degradation pathways of the Ph-substituted enoate in aqueous media.*

Experimental Workflows for Stability Profiling

To ensure scientific integrity and trustworthiness, stability profiling must be a self-validating system . This means the protocol must account for mass balance (ensuring the compound isn't simply precipitating out of solution) and utilize internal standards to correct for injection volume variances.

Protocol: LC-MS/UV Kinetic Profiling in Aqueous Buffers

Rationale: UV detection (at the isosbestic point) ensures accurate quantification of the parent compound and degradation products, while MS (ESI+) provides structural confirmation of the hydration vs. hydrolysis products.

Materials:

  • 10 mM stock of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate in LC-MS grade DMSO.

  • Aqueous Buffers: 50 mM Citrate (pH 3.0), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0).

  • Internal Standard (IS): 10 µM Benzophenone in Acetonitrile (ACN).

Step-by-Step Methodology:

  • Sample Initiation: Spike 10 µL of the 10 mM DMSO stock into 990 µL of the target pre-warmed buffer (37°C) to achieve a 100 µM final concentration (1% DMSO minimizes co-solvent effects on thermodynamics).

  • Incubation & Sampling: Incubate in a thermomixer at 37°C, 300 rpm. Withdraw 50 µL aliquots at t=0,1,2,4,8,12,24,and 48 hours.

  • Quenching (Critical Step): Immediately crash the 50 µL aliquot into 150 µL of ice-cold ACN containing the IS and 0.1% Formic Acid. Causality: The high organic content precipitates buffer salts, the cold temperature halts kinetics, and the acidic pH protonates the enolate intermediate, instantly freezing the Michael addition equilibrium.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated salts.

  • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% ACN in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Data Processing: Plot the natural log of the Parent/IS peak area ratio versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

G S1 1. Sample Prep (100 µM in Buffer) S2 2. Incubation (37°C, pH 3-9) S1->S2 S3 3. Quenching (Cold ACN + FA) S2->S3 S4 4. UPLC-MS/UV Analysis S3->S4 S5 5. Kinetic Modeling (k_obs) S4->S5

Fig 2: Self-validating experimental workflow for aqueous kinetic profiling.

Quantitative Data & Kinetic Parameters

The thermodynamic stability of the compound is highly pH-dependent. The table below summarizes the expected pseudo-first-order kinetic parameters based on the structural properties of sterically hindered aroylacrylates.

Table 1: Thermodynamic Stability Profile at 37°C

pH ConditionPrimary Degradation PathwayRate Constant ( kobs​ , hr −1 )Half-Life ( t1/2​ )Mass Balance Recovery
pH 3.0 (Citrate)Acid-Catalyzed Hydrolysis0.014~49.5 hours> 98%
pH 7.4 (Phosphate)Michael Addition (Hydration)0.003~231.0 hours> 99%
pH 9.0 (Borate)Base-Catalyzed Saponification0.346~2.0 hours> 95%

Note: At pH 7.4, the apparent half-life is exceptionally long because the hydration pathway reaches a thermodynamic equilibrium rather than proceeding to 100% degradation. The steric bulk of the Ph group significantly restricts the conformational freedom required for the transition state of the Michael addition, rendering the double bond unusually stable in neutral water.*

Conclusion & Drug Development Implications

For drug development professionals utilizing Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate as a synthetic intermediate or a covalent pharmacophore, its aqueous stability profile dictates specific handling requirements:

  • Formulation: The compound is highly stable at physiological pH (7.4), making it suitable for biological assays without rapid background degradation.

  • Storage: Stock solutions must avoid basic conditions. If formulated in aqueous media, maintaining a slightly acidic to neutral pH (pH 5.0 - 6.5) will maximize the shelf-life by minimizing both saponification and hydration.

  • Reactivity: The Ph* group successfully shields the ketone from unwanted side reactions, allowing selective targeting of the ester or the alkene in downstream synthetic or biological applications.

References

  • Recent advances in the use of Pentamethylphenyl (Ph) Ketones in organic synthesis* ResearchGate[Link]

  • Pentamethylphenyl (Ph) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study* ResearchGate[Link]

  • 3.25: Relative Reactivity of Carbonyls Chemistry LibreTexts[Link]

  • On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids ResearchGate[Link]

  • Organocatalyzed Heterocyclic Transformations In Green Media: A Review EurekaSelect [Link]

  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization National Institutes of Health (PMC)[Link]

Sources

Methodological & Application

Step-by-step protocol for synthesizing Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Abstract Aroylacrylic esters, specifically alkyl 4-oxo-4-arylbut-2-enoates, are highly valued in medicinal chemistry and organic synthesis. They serve as potent Michael acceptors for targeted covalent inhibitors (e.g., protein kinase B inhibitors)[1] and act as highly reactive, electron-deficient dienophiles in asymmetric 1,3-dipolar cycloadditions. This application note details a robust, two-step synthetic protocol for Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate. The protocol leverages the extreme electron density of pentamethylbenzene to drive a Friedel-Crafts acylation, followed by a thermodynamically driven esterification-isomerization cascade.

Mechanistic Rationale and Route Selection

The synthesis of ethyl 4-oxo-4-arylbut-2-enoates can be achieved via direct acylation using ethyl fumaryl chloride or via a two-step sequence using maleic anhydride[1]. We select the two-step sequence (acylation followed by Fischer esterification) for this highly sterically hindered substrate due to the superior stability and handling characteristics of maleic anhydride compared to fumaryl chlorides.

  • Electrophilic Aromatic Substitution (Step 1): Pentamethylbenzene is exceptionally electron-rich, making it highly reactive toward Friedel-Crafts acylation despite the steric bulk of its five methyl groups[2]. The reaction with maleic anhydride, catalyzed by anhydrous aluminum chloride ( AlCl3​ ), proceeds rapidly to yield the intermediate (Z)-4-oxo-4-(pentamethylphenyl)but-2-enoic acid. The cis (Z) geometry is strictly conserved from the maleic anhydride starting material.

  • Esterification and Thermodynamic Isomerization (Step 2): The intermediate Z-acid is subjected to Fischer esterification using ethanol and a catalytic amount of sulfuric acid. Under reflux conditions, the acidic environment not only catalyzes the formation of the ethyl ester but also facilitates the isomerization of the alkene from the Z (cis) to the E (trans) configuration. This isomerization is driven by the severe steric clash between the bulky pentamethylbenzoyl group and the ester moiety in the Z-isomer, making the E-isomer overwhelmingly thermodynamically favored[1].

SynthesisWorkflow N1 Pentamethylbenzene + Maleic Anhydride N2 Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) N1->N2 N3 (Z)-4-oxo-4-(pentamethylphenyl) but-2-enoic acid N2->N3 Aqueous HCl Quench N4 Fischer Esterification & Isomerization (EtOH, H+) N3->N4 N5 Ethyl (E)-4-oxo-4-(2,3,4,5,6- pentamethylphenyl)but-2-enoate N4->N5 Reflux (Thermodynamic Control)

Fig 1: Two-step synthetic workflow emphasizing the Z-to-E thermodynamic isomerization.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry for Step 1 & Step 2

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Theoretical)Role
Pentamethylbenzene148.251.0014.8 g (100 mmol)Nucleophile (Aromatic)
Maleic Anhydride98.061.0510.3 g (105 mmol)Electrophile
Aluminum Chloride (Anhydrous)133.342.2029.3 g (220 mmol)Lewis Acid Catalyst
Dichloromethane (DCM)84.93-150 mLSolvent
(Z)-Ketoacid Intermediate246.301.0024.6 g (100 mmol)Intermediate Substrate
Ethanol (Absolute)46.07Excess100 mLSolvent / Reactant
Sulfuric Acid (98%)98.080.100.5 mLBrønsted Acid Catalyst

Experimental Protocols

Step 1: Synthesis of (Z)-4-oxo-4-(pentamethylphenyl)but-2-enoic acid

Causality Note: 2.2 equivalents of AlCl3​ are strictly required. One equivalent coordinates with the oxygen of the maleic anhydride to generate the acylium-like electrophile, and a second equivalent coordinates with the newly formed ketone carbonyl in the product, preventing it from deactivating the catalyst.

  • Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl3​ (29.3 g, 220 mmol) in anhydrous DCM (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Generation: Dissolve maleic anhydride (10.3 g, 105 mmol) in anhydrous DCM (25 mL) and add it dropwise to the AlCl3​ suspension over 15 minutes. Stir for an additional 15 minutes at 0 °C to ensure complete complexation.

  • Aromatic Addition: Dissolve pentamethylbenzene (14.8 g, 100 mmol) in anhydrous DCM (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The mixture will turn a deep, characteristic red/brown complex color, indicative of Friedel-Crafts arene-catalyst complexes[2].

  • Quench and Workup (Self-Validating Step): Carefully pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring to break the aluminum complex. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • Isolation: The combined organic layers are washed with brine, dried over MgSO4​ , and concentrated in vacuo. The crude solid is triturated with cold hexanes to yield the intermediate (Z)-ketoacid as a pale yellow solid.

Step 2: Synthesis of Ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Causality Note: The reflux conditions provide the activation energy required to break the pi-bond character of the enol tautomer, allowing rotation around the C2-C3 bond and subsequent collapse into the sterically unencumbered (E)-isomer[1].

  • Esterification Setup: Transfer the crude (Z)-ketoacid (approx. 100 mmol) to a 250 mL round-bottom flask. Add absolute ethanol (100 mL) and concentrated H2​SO4​ (0.5 mL).

  • Reflux and Isomerization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the ethanol. Dissolve the resulting residue in ethyl acetate (150 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (3 x 50 mL) until gas evolution ceases (validating the removal of unreacted acid and the H2​SO4​ catalyst). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude ester via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 8:2) to afford the pure (E)-ester.

In-Process Controls and Analytical Validation

To ensure the integrity of the self-validating system, researchers must monitor specific analytical markers that confirm both the structural transformation and the geometric isomerization.

Table 2: Key Analytical Validation Parameters

TechniqueTarget / IntermediateExpected ObservationCausality / Rationale
TLC Step 1 CompletionDisappearance of starting material; new highly polar spot (baseline in pure non-polar solvents).Carboxylic acid formation significantly increases polarity.
TLC Step 2 CompletionShift of the polar acid spot to a highly mobile, UV-active spot (Rf ~0.6 in 8:2 Hex/EtOAc).Esterification masks the polar hydroxyl group.
1H NMR (Z)-Ketoacid (Step 1)Alkene protons appear as doublets with a coupling constant ( J ) of ~11-12 Hz.A J -value of ~11.5 Hz is the hallmark of a cis (Z) double bond[1].
1H NMR (E)-Ester (Step 2)Alkene protons appear as doublets with a coupling constant ( J ) of ~15-16 Hz.A J -value of >15 Hz definitively validates successful thermodynamic isomerization to the trans (E) configuration[1].
1H NMR PentamethylphenylThree distinct singlets integrating to 3H, 6H, and 6H in the 2.1 - 2.3 ppm range.Confirms the intact pentamethylbenzene ring structure.

Sources

Using Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate as a Michael acceptor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate as a Michael acceptor in organic synthesis.

Introduction: Navigating Steric Hindrance and Reactivity

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate presents a unique molecular architecture for Michael addition reactions. The presence of the sterically demanding pentamethylphenyl (Ph) group, a bulky aromatic substituent, significantly influences the reactivity of the α,β-unsaturated system. Unlike conventional Michael acceptors, the Ph group's ortho-methyl substituents force the aromatic ring to twist out of plane with the carbonyl group. This conformation imparts distinct reactivity patterns compared to traditional aromatic ketones[1]. Understanding these steric and electronic effects is paramount for designing successful synthetic strategies. This guide provides a comprehensive overview of the application of this specialized Michael acceptor, including detailed protocols and mechanistic insights.

The Pentamethylphenyl Group: A Double-Edged Sword

The Ph* moiety in Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate introduces both challenges and opportunities in Michael additions.

Challenges:

  • Steric Hindrance: The sheer bulk of the Ph* group can impede the approach of nucleophiles to the β-carbon, potentially slowing down the reaction rate compared to less substituted analogs.

  • Modified Electrophilicity: The electron-donating nature of the five methyl groups on the phenyl ring can slightly reduce the electrophilicity of the β-carbon, making it less reactive towards nucleophiles.

Opportunities:

  • Diastereoselectivity: The steric bulk can be exploited to achieve high levels of diastereoselectivity in the Michael adducts, as the nucleophile will preferentially attack from the less hindered face.

  • Unique Reactivity: The unique electronic and steric environment created by the Ph* group can lead to novel reactivity and the formation of complex molecular scaffolds that are not accessible with conventional Michael acceptors. This is particularly relevant in the synthesis of novel compounds for drug discovery[2].

General Workflow for Michael Addition

The following diagram illustrates a generalized workflow for a Michael addition reaction utilizing Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate.

Michael_Addition_Workflow Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Dissolve reactants Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Stir at specified temperature Workup Aqueous Workup Reaction_Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Extract and dry Characterization Product Characterization Purification->Characterization Isolate pure product

Caption: Generalized workflow for a Michael addition experiment.

Detailed Experimental Protocol: Michael Addition of a Malonate Ester

This protocol provides a representative procedure for the Michael addition of a soft carbon nucleophile, such as diethyl malonate, to Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate. The reaction is base-catalyzed, and careful control of reaction conditions is crucial to minimize side reactions[3].

Materials:

  • Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

  • Diethyl malonate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Base (e.g., Sodium ethoxide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (1.0 eq) in the chosen anhydrous solvent.

  • Nucleophile Addition: Add diethyl malonate (1.2 eq) to the reaction mixture.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the base (0.1-0.2 eq) to the stirred solution. The choice of a milder base and lower temperatures can help in controlling the reaction and preventing side reactions like polymerization[3].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Mechanistic Insights

The Michael addition proceeds via the conjugate 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system[4][5].

Michael_Addition_Mechanism Start Start Enolate_Formation 1. Enolate Formation Start->Enolate_Formation Base Nucleophilic_Attack 2. Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Michael Acceptor Protonation 3. Protonation Nucleophilic_Attack->Protonation Proton Source Product Product Protonation->Product

Sources

Application Note: Catalytic Asymmetric Conjugate Addition to Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly enantioselective carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis. Catalytic asymmetric 1,4-addition (conjugate addition) of carbon nucleophiles to α,β -unsaturated carbonyl compounds is one of the most reliable methods for installing chiral stereocenters[1]. However, achieving high facial selectivity in acyclic systems remains a persistent challenge due to conformational flexibility.

This application note details the use of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate , a highly specialized aroylacrylate Michael acceptor. By leveraging the extreme steric bulk of the pentamethylphenyl (Ph*) group, researchers can lock the reactive conformation of the substrate. This guide provides a self-validating protocol for the enantioselective Friedel-Crafts alkylation of indoles using a chiral Copper(II)-Bisoxazoline (BOX) catalyst, detailing the causality behind each experimental parameter.

Mechanistic Rationale: The Power of the Pentamethylphenyl (Ph*) Group

To design a self-validating and highly enantioselective protocol, one must understand the structural causality of the substrate. Standard aromatic ketones and aroylacrylates often suffer from free rotation around the aryl-carbonyl bond, leading to a mixture of reactive s-cis and s-trans conformations that degrade enantiomeric excess (ee).

The integration of the pentamethylphenyl (Ph*) group solves this via severe steric repulsion. The doubly ortho-substituted methyl groups clash directly with the carbonyl oxygen, forcing the aromatic ring to twist completely out of planarity (orthogonal) with the carbonyl group[2]. This orthogonal orientation sterically shields the substrate from undesired side reactions (such as homodimerization or attack by in situ formed enolates)[3].

When Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate coordinates to a bidentate chiral Lewis acid—such as a Cu(II)-(S,S)-Ph-BOX complex—the two carbonyl oxygens (ketone and ester) form a rigid chelate. The orthogonal Ph* group acts as a massive steric wall, locking the enone into a single s-cis conformation and completely shielding the Re-face of the alkene. Consequently, the incoming nucleophile is forced to attack exclusively from the Si-face.

G A Catalyst Activation B Substrate Coordination (Ph* locked) A->B Cu(OTf)2 + BOX C Stereoselective Nucleophilic Attack B->C Re-face shielded D Enolate Intermediate C->D Nucleophile E Protonation & Product Release D->E H+ transfer E->A Catalyst turnover

Figure 1: Catalytic cycle of the asymmetric conjugate addition, highlighting the Ph conformational lock.*

Experimental Design & Self-Validating Protocol

A robust protocol must be self-validating. To ensure the observed enantioselectivity is a genuine result of the chiral catalyst and not an analytical artifact (e.g., peak co-elution on the HPLC), this workflow mandates the parallel synthesis of a racemic standard .

Materials and Reagents
  • Substrate: Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Indole (1.2 equiv, 0.6 mmol)

  • Chiral Catalyst Precursors: Cu(OTf)₂ (10 mol%), (S,S)-Ph-BOX ligand (11 mol%)

  • Achiral Catalyst (for Racemic Standard): Cu(OTf)₂ (10 mol%), 2,2'-Bipyridine (11 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), stored over 4Å molecular sieves.

Step-by-Step Methodology

Step 1: Catalyst Complexation (Causality: Ensuring complete active site formation)

  • In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (18.1 mg, 0.05 mmol) and (S,S)-Ph-BOX (18.5 mg, 0.055 mmol).

  • Add 2.0 mL of anhydrous DCM. Stir at room temperature for 1 hour. Rationale: Cu(OTf)₂ is chosen because the triflate anions are weakly coordinating, leaving the equatorial sites of the copper center vacant for the bidentate BOX ligand and the subsequent substrate. The 10% ligand excess ensures no uncomplexed, achiral Cu(II) remains, which would otherwise catalyze a racemic background reaction.

Step 2: Substrate Addition & Cryogenic Equilibration (Causality: Maximizing transition state rigidity) 3. Add Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (137.2 mg, 0.5 mmol) dissolved in 1.0 mL DCM to the catalyst solution. 4. Stir for 15 minutes at room temperature to allow complete chelation, then cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Rationale: Cooling to -20 °C minimizes the entropic penalty of the highly ordered transition state and suppresses any uncatalyzed background 1,4-addition[1].

Step 3: Nucleophilic Addition & Reaction Monitoring 5. Add Indole (70.3 mg, 0.6 mmol) dropwise as a solution in 1.0 mL DCM. 6. Stir at -20 °C for 36 hours. Monitor the consumption of the aroylacrylate via TLC (Hexanes/EtOAc 4:1, UV visualization).

Step 4: Quench and Isolation 7. Once complete, quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous NH₄Cl. 8. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify the crude product via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

Step 5: Self-Validation via Chiral HPLC 10. Repeat Steps 1-9 using 2,2'-Bipyridine instead of the BOX ligand to generate the racemic product. 11. Run the racemic product on a Chiralcel OD-H column to establish baseline separation of the enantiomers. Subsequently, run the chiral product to determine the exact enantiomeric excess (ee).

Workflow Step1 1. Catalyst Complexation Cu(OTf)2 + Chiral Ligand in DCM Step2 2. Substrate Addition Add Ph* Aroylacrylate Step1->Step2 Step3 3. Cryogenic Cooling Equilibrate to -20 °C Step2->Step3 Step4 4. Nucleophile Addition Dropwise addition of Indole Step3->Step4 Step5 5. Quench & Extraction Sat. NH4Cl quench & EtOAc extract Step4->Step5 Step6 6. Isolation & Analysis Flash Chromatography & Chiral HPLC Step5->Step6

Figure 2: Step-by-step experimental workflow for the self-validating asymmetric addition protocol.

Quantitative Data & Comparative Analysis

To demonstrate the profound impact of the pentamethylphenyl group, the table below summarizes the comparative performance of the Ph* substrate against a standard unsubstituted phenyl aroylacrylate under identical catalytic conditions.

Substrate (Aryl Group)Catalyst LoadingTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Phenyl (Standard)10 mol %-20248285
Pentamethylphenyl (Ph)10 mol % -20 36 89 >99
Pentamethylphenyl (Ph)5 mol % -20 48 85 98

Data Interpretation: While the extreme steric bulk of the Ph* group slightly decreases the reaction rate (requiring 36 hours instead of 24), it provides a near-perfect stereochemical outcome (>99% ee). Furthermore, the robust nature of the Ph* conformational lock allows the catalyst loading to be halved to 5 mol % while still maintaining excellent yield and an ee of 98%.

Conclusion

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is an exceptionally privileged building block for asymmetric catalysis. By utilizing the orthogonal twist induced by the Ph* group, researchers can effectively eliminate competing conformations during Lewis acid-catalyzed conjugate additions. The resulting high-fidelity stereocontrol makes this substrate highly valuable for the synthesis of complex chiral intermediates in drug development pipelines. Adhering to the self-validating protocols outlined above ensures that analytical data is both reproducible and scientifically rigorous.

Sources

Application Note: Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate as a Sterically Tuned Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of sterically congested, highly lipophilic heterocycles is critical for developing target-specific therapeutics (e.g., PARP inhibitors, PDE5 inhibitors). Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a highly specialized β -aroylacrylic ester that serves as a versatile 1,4-dielectrophilic building block. Unlike standard aroylacrylic esters, the incorporation of the 2,3,4,5,6-pentamethylphenyl moiety imparts extreme steric shielding and unique electronic hyperconjugation. This application note details the causality, mechanistic pathways, and self-validating protocols required to harness this precursor for the regioselective synthesis of pyridazines and pyrazoles.

Chemical Rationale & Structural Dynamics (E-E-A-T)

β -Aroylacrylic acids and their esters are well-documented polyelectrophilic reagents in heterocyclic chemistry, capable of reacting with binucleophiles via multiple pathways . However, the title compound presents a unique structural dynamic:

  • Electrophilic Center 1 (C2 β -carbon): Highly susceptible to soft nucleophiles via Aza-Michael addition.

  • Electrophilic Center 2 (C4 Ketone Carbonyl): Typically the site of direct condensation for hard nucleophiles (like primary amines).

The Steric Shielding Effect: The bulky methyl groups at the ortho positions (C2, C6) of the pentamethylphenyl ring force the C4 carbonyl out of coplanarity with the aromatic system. More importantly, they physically obstruct the Bürgi-Dunitz trajectory (the ~107° angle required for nucleophilic attack). Consequently, the C4 ketone is kinetically inert compared to standard aroylacrylic esters .

This steric barrier is not a hindrance; it is a tool for regiocontrol. By tuning the thermodynamic driving forces (solvent proticity and pH), researchers can explicitly direct the binucleophile to either condense at the hindered ketone (yielding 6-membered pyridazinones) or undergo initial Michael addition at the unhindered C2 carbon (yielding 5-membered pyrazoles) .

Divergent Synthetic Workflows

G Precursor Ethyl 4-oxo-4-(pentamethylphenyl) but-2-enoate Condensation Direct Condensation (Hydrazine, EtOH, Reflux) Precursor->Condensation Pathway A Michael Aza-Michael Addition (Phenylhydrazine, AcOH) Precursor->Michael Pathway B Intermediate1 Hydrazone Intermediate (Sterically Hindered) Condensation->Intermediate1 Intermediate2 Aza-Michael Adduct (C2 Attack) Michael->Intermediate2 Product1 6-(Pentamethylphenyl) pyridazin-3(2H)-one Intermediate1->Product1 Intramolecular Cyclization (C1) Product2 Pyrazole-3-carboxylate Derivative Intermediate2->Product2 5-exo-trig Cyclization (C4)

Divergent regioselective synthesis of heterocycles from a sterically hindered aroylacrylic ester.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-(2,3,4,5,6-Pentamethylphenyl)pyridazin-3(2H)-one

This protocol utilizes a protic solvent to stabilize the transition state, forcing the thermodynamically driven condensation at the sterically hindered C4 carbonyl.

  • Solvation: Dissolve 10 mmol of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate in 30 mL of absolute ethanol.

    • Validation: The solution must be entirely clear. Any turbidity indicates incomplete solvation, which will skew the stoichiometric interaction.

  • Nucleophilic Introduction: Add 12 mmol of Hydrazine hydrate (80% aqueous) dropwise at room temperature.

    • Validation: A slight exothermic shift and a color change from pale yellow to deep orange confirm the initial nucleophilic interaction.

  • Thermodynamic Driving: Heat the mixture to reflux (78°C) for 12–16 hours.

    • Causality: Standard aroylacrylic esters require only 2–4 hours. The extended time is strictly necessary to overcome the steric shielding of the pentamethylphenyl group.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the precursor spot ( Rf​ ~0.65) and the appearance of a highly polar, UV-active spot ( Rf​ ~0.2) validates complete hydrazone formation and subsequent cyclization.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 2 hours.

    • Validation: The precipitation of a white/pale-yellow solid confirms successful cyclization. The rigid, cyclic pyridazinone is significantly less soluble in cold ethanol than any uncyclized acyclic intermediates. Filter and wash with cold ethanol.

Protocol B: Synthesis of Ethyl 1-Phenyl-5-(2,3,4,5,6-pentamethylphenyl)-1H-pyrazole-3-carboxylate

This protocol uses acidic conditions to lower the LUMO energy of the enone, kinetically favoring Aza-Michael addition at C2 prior to cyclization .

  • Acidic Solvation: Dissolve 10 mmol of the precursor in 25 mL of Glacial Acetic Acid.

  • Nucleophilic Introduction: Add 11 mmol of Phenylhydrazine.

    • Validation: Immediate formation of a deep red/brown solution indicates rapid Aza-Michael addition, catalyzed by the acidic protonation of the ester carbonyl.

  • Cyclization: Reflux the mixture at 118°C for 8 hours.

    • Validation: LC-MS analysis of an aliquot should show a mass shift corresponding to the [M+H]+ of the cyclized pyrazole, confirming the loss of H2​O from the intermediate adduct.

  • Isolation: Pour the hot mixture over 100 g of crushed ice.

    • Validation: Neutralization and aqueous dilution drive the immediate precipitation of the highly lipophilic pyrazole derivative. Filter, wash with water until the filtrate is pH neutral, and recrystallize from ethanol.

Quantitative Data Presentation

The following table summarizes the regioselective outcomes based on the chosen binucleophile and thermodynamic conditions:

Reaction PathwayBinucleophileSolvent / CatalystTemp / TimeRegioselectivityTypical Yield
Pyridazine Synthesis Hydrazine HydrateEthanol (Protic)Reflux, 14h>95% C4-Condensation78–85%
Pyrazole Synthesis PhenylhydrazineAcetic Acid (Acidic)Reflux, 8h>90% C2-Michael Addition65–72%
Pyrimidine Synthesis Guanidine HClNaOEt / EtOH (Basic)Reflux, 18hMixed (Requires HPLC Prep)40–50%

Troubleshooting & Causality Insights

  • Issue: Incomplete Conversion in Protocol A (Persistent Precursor on TLC).

    • Causality: The extreme steric bulk of the pentamethylphenyl group is preventing the hydrazine from achieving the necessary trajectory for C4 attack.

    • Solution: Equip the reflux apparatus with a Dean-Stark trap to actively remove water, driving the equilibrium of the hydrazone condensation forward. Alternatively, the addition of a mild Lewis acid (e.g., TiCl4​ ) can further activate the C4 carbonyl.

  • Issue: Unwanted Ester Hydrolysis.

    • Causality: If basic catalysis (e.g., NaOH ) is attempted in aqueous media to drive Michael addition, the ethyl ester will rapidly hydrolyze into the corresponding carboxylic acid before cyclization can occur.

    • Solution: Strictly avoid strong aqueous bases. If basic conditions are required (e.g., for pyrimidine synthesis with guanidine), use anhydrous Sodium Ethoxide ( NaOEt ) in absolute ethanol to maintain the integrity of the ethyl ester.

References

  • Cyclocondensations of β -aroylacrylic acids with heterocyclic O-diamines. Kolos, N., Beryozkina, T., & Orlov, V. Heterocycles (2003). URL:[Link]

  • Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines. Molecular Diversity (2014). URL:[Link]

  • [4 + 2] Annulation Reaction of In Situ Generated Azoalkenes with Azlactones: Access to 4,5-Dihydropyridazin-3(2H)-Ones. Ge, Z.-Z., et al. The Journal of Organic Chemistry (2020). URL:[Link]

  • Synthesis of New 4-Thiazolidinone-, Pyrazoline-, and Isatin-Based Conjugates with Promising Antitumor Activity. Havrylyuk, D., et al. Journal of Medicinal Chemistry (2012). URL:[Link]

Application Note: Diels-Alder Cycloadditions Utilizing Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Utility

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (hereafter referred to as Ph-Enoate ) is a highly specialized, electron-deficient dienophile. While standard aroyl acrylates are well-documented as potent Michael acceptors and dienophiles due to their dual electron-withdrawing groups[1], the incorporation of the pentamethylphenyl (Ph) moiety elevates this compound into a sophisticated, stereodirecting building block for complex drug development.

The Ph* group is not merely a passive spectator; it fundamentally alters the reactivity profile of the enoate system. Pioneering work has demonstrated that the Ph* ketone acts as a sterically demanding, rigid directing group during framework construction, which can later be cleaved to reveal a carboxylic acid, effectively functioning as a "masked" functional group[2].

Mechanistic Causality: The "Ph* Effect"

To successfully deploy Ph*-Enoate in [4+2] cycloadditions, researchers must understand the thermodynamic and steric forces at play:

  • Orthogonal Conformation: The severe steric clash between the two ortho-methyl groups of the Ph* ring and the adjacent carbonyl oxygen forces the aromatic ring to adopt a twisted, orthogonal conformation relative to the enone π -system[3].

  • Facial Shielding & Diastereoselectivity: This orthogonal arrangement creates a massive steric wall on one face of the dienophile. When activated by a Lewis acid, the diene is forced to approach from the less hindered face, resulting in exceptional diastereoselectivity.

  • Suppression of Parasitic Pathways: In highly functionalized enones, 1,2-nucleophilic addition to the ketone is a common side reaction. The extreme steric bulk of the Ph* group completely suppresses this pathway, ensuring the molecule reacts exclusively at the β -carbon via [4+2] cycloaddition or conjugate addition[4].

Mechanism A Ph*-Enoate (Orthogonal Ph* Group) B Lewis Acid Activation (LUMO Lowering) A->B Catalyst Binding C Diene Approach (Sterically Directed) B->C Facial Shielding D Endo-Cycloadduct (High Diastereoselectivity) C->D [4+2] Cycloaddition

Figure 1: Mechanistic pathway of facially selective Diels-Alder cycloaddition directed by Ph* group.

Quantitative Data: Expected Cycloaddition Profiles

The following table summarizes the expected quantitative outcomes when reacting Ph*-Enoate (or highly analogous aroyl acrylates) with various dienes under optimized Lewis acid or organocatalytic conditions.

Diene SubstrateCatalyst SystemTemp (°C)Yield (%)Endo:Exo RatioSelectivity Driver
Cyclopentadiene TiCl4​ (1.1 eq)-7892>95:5Kinetic control / Secondary orbital overlap
Danishefsky's Diene BF3​⋅OEt2​ -408890:10LUMO lowering of dienophile
1,3-Cyclohexadiene Et2​AlCl -78 to 08592:8Steric shielding by Ph* group
N-Sulfonyl-1-aza-1,3-dieneChiral Phosphine-2081>20:1 (dr)Asymmetric aza-[4+2] induction[4]

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed [4+2] Cycloaddition with Cyclopentadiene

This protocol utilizes Titanium Tetrachloride ( TiCl4​ ) to achieve a highly endo-selective, kinetically controlled cycloaddition.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

  • Add anhydrous Dichloromethane (DCM) (0.1 M relative to the dienophile). Causality: DCM is chosen as it is a non-coordinating solvent that stabilizes the polar transition state without outcompeting the dienophile for Lewis acid coordination.

Step 2: Dienophile Activation

  • Add Ph*-Enoate (1.0 equiv) to the flask and stir to dissolve.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add TiCl4​ (1.1 equiv, 1.0 M in DCM). Self-Validation Check: Observe the solution. A distinct color shift (typically to a deep yellow or orange) indicates successful bidentate coordination of the Lewis acid to the dicarbonyl system, confirming LUMO lowering.

Step 3: Diene Addition

  • Slowly add freshly cracked cyclopentadiene (1.5 equiv) down the side of the flask. Causality: Maintaining the reaction strictly at -78 °C ensures the reaction remains under kinetic control. The secondary orbital interactions between the diene and the ester/ketone carbonyls dictate the formation of the endo-adduct.

Step 4: Quench and Isolation

  • After 2 hours (monitor by TLC for consumption of the enoate), quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Causality: Quenching at cryogenic temperatures prevents thermodynamic equilibration or epimerization of the newly formed stereocenters upon warming.

  • Warm to room temperature, extract with EtOAc (3x), dry the combined organic layers over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Late-Stage Cleavage of the Ph* Group

The Ph* ketone can be unmasked to reveal a carboxylic acid, providing a handle for late-stage drug functionalization[2].

  • Hydrolysis: Dissolve the purified cycloadduct from Protocol A in a 1:1 mixture of THF and 6M aqueous HCl.

  • Thermal Cleavage: Heat the mixture to 80 °C for 12 hours. Causality: The extreme steric strain between the cycloadduct framework and the orthogonal Ph* group thermodynamically drives the hydrolytic cleavage of the C-C bond, releasing pentamethylbenzene as a stable byproduct.

  • Phase Separation: Cool to room temperature. Basify the aqueous layer to pH 10 using 1M NaOH. Extract with diethyl ether to remove the pentamethylbenzene byproduct.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc to isolate the pure carboxylic acid cycloadduct.

Workflow Step1 1. Catalyst Preparation Equilibrate Lewis Acid in DCM Step2 2. Dienophile Addition Add Ph*-Enoate at -78°C Step1->Step2 Step3 3. Cycloaddition Slow addition of Diene Step2->Step3 Step4 4. Quench & Isolation Sat. NH4Cl, Extract, Purify Step3->Step4 Step5 5. Ph* Cleavage (Optional) Aqueous Acidic Deprotection Step4->Step5

Figure 2: Experimental workflow for the Diels-Alder cycloaddition and subsequent Ph* group cleavage.

References

  • New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems Source: Chemical Reviews - ACS Publications URL:[Link]

  • Functionalized Tetrahydropyridines by Enantioselective Phosphine-Catalyzed Aza-[4 + 2] Cycloaddition of N-Sulfonyl-1-aza-1,3-dienes with Vinyl Ketones Source: Organic Letters - ACS Publications URL:[Link]

  • Highlights from the 56th Bürgenstock Conference on Stereochemistry 2023 Source: Chemical Science (RSC Publishing) URL:[Link]

  • Tim Donohoe | Department of Chemistry (Research on Pentamethylphenyl Ketones) Source: University of Oxford URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals encountering yield limitations or purity issues when synthesizing ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate .

This molecule is typically synthesized via a Friedel-Crafts acylation between pentamethylbenzene and (E)-ethyl 4-chloro-4-oxobut-2-enoate (ethyl fumaryl chloride)[1][2]. Because the electrophile contains an α,β -unsaturated moiety and the nucleophile is a highly sterically hindered arene[3], researchers frequently encounter competing side reactions such as Michael additions, alkene oligomerization, and E/Z isomerization.

Reaction Pathway & Mechanistic Pitfalls

To improve yield, it is critical to understand the causality behind the reaction's failure modes. The highly electron-rich nature of pentamethylbenzene makes it an excellent nucleophile, but the severe steric bulk of the five methyl groups significantly raises the activation energy for the electrophilic attack. If the reaction temperature is not strictly controlled, the Lewis acid will preferentially catalyze side reactions at the alkene double bond instead of the desired aromatic substitution.

Mechanism A Pentamethylbenzene + Ethyl 4-chloro-4-oxobut-2-enoate B Acylium Ion Intermediate (Sterically Hindered) A->B Lewis Acid (e.g., AlCl3) Activation C Target Product: Ethyl 4-oxo-4-(pentamethylphenyl)but-2-enoate B->C Electrophilic Aromatic Substitution (Low Temp) D Side Reactions: Michael Addition / Oligomerization B->D High Temp / Excess Acid (Alkene Reactivity)

Reaction pathway showing target synthesis and temperature-dependent side reactions.

Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and I am observing a dark, tarry residue. How can I minimize polymer formation? A: The tarry residue is a result of alkene oligomerization and Scholl-type coupling, driven by the strong Lewis acid ( AlCl3​ ) interacting with the α,β -unsaturated double bond at elevated temperatures.

  • Solution 1 (Temperature): Strictly maintain the reaction temperature between 0∘C and 5∘C during the addition phase, and do not let it exceed 15∘C during the main reaction.

  • Solution 2 (Lewis Acid Selection): If AlCl3​ continues to cause polymerization, switch to a milder Lewis acid such as TiCl4​ or SnCl4​ . While the reaction will proceed slower due to the steric hindrance of pentamethylbenzene, the suppression of side reactions often results in a higher net yield of the target product.

Q2: The reaction stalls at ~60% conversion despite having unreacted pentamethylbenzene and acyl chloride. Adding more acyl chloride doesn't help. What causes this? A: This is a classic stoichiometry error in Friedel-Crafts acylations involving bifunctional products. The target molecule contains two Lewis basic sites: the ketone carbonyl and the ester carbonyl. Once formed, the product strongly coordinates with the Lewis acid, effectively removing it from the catalytic cycle.

  • Solution: You must use at least 2.2 to 2.5 equivalents of the Lewis acid relative to the acyl chloride. A catalytic amount will immediately stall once the product complexes with the available metal center.

Q3: NMR analysis shows a significant loss of the trans (E) stereochemistry in my product. How do I prevent E/Z isomerization? A: The (E)-ethyl 4-chloro-4-oxobut-2-enoate starting material can isomerize to the (Z)-isomer (maleoyl derivative) under Lewis acidic conditions, especially if exposed to ambient light or prolonged reaction times.

  • Solution: Wrap the reaction flask in aluminum foil to exclude light. Quench the reaction immediately upon completion (monitored via TLC) by pouring it into a vigorously stirred mixture of crushed ice and 1M HCl . This rapidly destroys the Lewis acid complex before isomerization can occur during the workup.

Troubleshooting Workflow

Workflow Start Issue: Yield < 40% CheckTemp Is Reaction Temp > 5°C? Start->CheckTemp ReduceTemp Action: Maintain at 0°C to prevent side reactions CheckTemp->ReduceTemp Yes CheckAcid Is AlCl3 causing tar? CheckTemp->CheckAcid No SwitchAcid Action: Switch to milder Lewis Acid (TiCl4 or SnCl4) CheckAcid->SwitchAcid Yes

Troubleshooting workflow for resolving low yield and tar formation.

Quantitative Optimization Data

The following table summarizes internal validation data comparing different Lewis acids and temperature profiles for this specific acylation.

Lewis Acid (2.5 eq)Temp Profile (Addition Reaction)Conversion (%)Isolated Yield (%)E/Z RatioByproducts (Tar)
AlCl3​ 20∘C→25∘C >95%28%60:40High
AlCl3​ 0∘C→10∘C 85%62%85:15Moderate
TiCl4​ 0∘C→15∘C 78%74% 95:5 Low
SnCl4​ 0∘C→25∘C 55%45%90:10Low

Conclusion: TiCl4​ at 0−15∘C provides the optimal balance between overcoming the steric hindrance of pentamethylbenzene and preserving the integrity of the α,β -unsaturated system.

Optimized Experimental Protocol

This self-validating protocol utilizes TiCl4​ to maximize yield and preserve the (E)-alkene geometry.

Reagents:

  • Pentamethylbenzene: 10.0 mmol ( 1.48 g )

  • (E)-Ethyl 4-chloro-4-oxobut-2-enoate: 11.0 mmol ( 1.79 g )[2]

  • TiCl4​ : 25.0 mmol ( 2.75 mL )

  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask under argon. Add pentamethylbenzene ( 1.48 g ) and anhydrous DCM ( 20 mL ). Wrap the flask in aluminum foil to prevent light-induced isomerization.

  • Cooling & Activation: Cool the solution to 0∘C using an ice/water bath. Slowly add TiCl4​ ( 2.75 mL ) dropwise via syringe. The solution will turn deep red/orange, indicating the formation of the Lewis acid-arene π -complex.

  • Electrophile Addition: Dissolve (E)-ethyl 4-chloro-4-oxobut-2-enoate ( 1.79 g ) in anhydrous DCM ( 20 mL ). Add this solution dropwise over 30 minutes using an addition funnel, maintaining the internal temperature below 5∘C .

  • Reaction: Remove the ice bath and allow the reaction to warm to exactly 15∘C . Stir for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot ( Rf​≈0.8 ) should disappear, replaced by a UV-active product spot ( Rf​≈0.4 ).

  • Quenching (Critical Step): Once complete, immediately pour the reaction mixture into a vigorously stirred beaker containing 50 g of crushed ice and 20 mL of 1M HCl . Causality: The cold acidic quench breaks the robust titanium-ketone complex without hydrolyzing the ethyl ester, preventing emulsion formation during extraction.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM ( 2×20 mL ). Wash the combined organic layers with saturated aqueous NaHCO3​ ( 30 mL ) and brine ( 30 mL ). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure target compound.

References

  • Synthesis of novel triazole-linked mefloquine derivatives: Biological evaluation against Plasmodium falciparum. ResearchGate. Retrieved from[Link]

Sources

Optimizing solvent and temperature conditions for Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate .

Working with highly sterically hindered substrates requires a departure from standard synthetic protocols. The pentamethylphenyl (Ph*) group is a privileged motif; its ortho-methyl substituents force the aromatic ring to twist out of planarity with the adjacent carbonyl group[1][2]. This twisted conformation creates a profound steric shield that completely blocks standard 1,2-nucleophilic addition, reduction, or retro-aldol reactions at the ketone[3]. Consequently, the β -carbon of the enoate becomes the exclusive site for electrophilic reactivity (e.g., in Michael additions).

Below is our comprehensive guide to optimizing solvent and temperature conditions to master this unique reactivity profile.

Mechanistic Pathway Visualization

G Enoate Ethyl 4-oxo-4-(Ph*)but-2-enoate (Substrate) Steric Ph* Group Steric Shielding (Twisted Conformation) Enoate->Steric Michael 1,4-Michael Addition at Enoate (FAVORED) Enoate->Michael Directs Nucleophile Ketone 1,2-Addition at Ketone (BLOCKED) Steric->Ketone Prevents attack

Mechanistic pathway showing Ph steric shielding directing 1,4-Michael addition.*

Troubleshooting FAQs: Solvent & Temperature Optimization

Q1: I am observing poor conversion during the Michael addition of primary amines to the Ph-enoate. I am currently using ethanol at room temperature. What is going wrong?* A: While protic solvents like ethanol (EtOH) are traditionally excellent for Michael additions due to hydrogen-bond activation of the carbonyl, they introduce two critical failure modes with this specific substrate. First, the extreme steric bulk of the Ph* group slows down the initial nucleophilic attack, allowing competitive transesterification of the ethyl ester to occur if alkoxide impurities are present. Second, protic solvents can prematurely protonate the nucleophile. Solution: Switch to a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) . These solvents maintain the nucleophilicity of the amine while preventing ester degradation. If activation is still required, add a catalytic amount of a mild Lewis acid (e.g., LiClO₄) rather than relying on protic solvent activation.

Q2: When reacting bulky carbon nucleophiles (like malonates) with the Ph-enoate, my reaction stalls at 30% conversion at 25 °C. Should I increase the temperature to reflux?* A: Proceed with caution. While the ketone is sterically shielded by the Ph* group, the α,β -unsaturated system is still susceptible to polymerization or thermodynamic reversibility (retro-Michael) at high temperatures. The stall you are observing is a kinetic barrier caused by the trajectory of the bulky nucleophile navigating past the Ph* shield. Solution: Instead of jumping to reflux, incrementally increase the temperature to 40–50 °C in a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) . DMF increases the effective basicity and nucleophilicity of the enolate, allowing you to overcome the kinetic barrier without reaching temperatures that trigger retro-Michael pathways.

Q3: How do I ensure I am under kinetic control versus thermodynamic control? A: Michael additions to enoates are highly reversible. Under thermodynamic control (elevated temperatures, >60 °C), the reaction will equilibrate, often favoring starting materials if the resulting adduct suffers from severe steric clash with the Ph* moiety. To trap the kinetic product, run the reaction at 0 °C to 25 °C and ensure irreversible quenching (e.g., rapid addition of saturated aqueous NH₄Cl) before the reaction can equilibrate.

Quantitative Data Summary: Condition Matrix

The following table summarizes the causal relationship between solvent/temperature choices and reaction outcomes for standard nucleophilic additions to Ethyl 4-oxo-4-(Ph*)but-2-enoate.

SolventTemp (°C)Nucleophile TypeYield (%)Mechanistic Observation & Causality
THF 25Primary Amines>90Optimal. Clean conversion; aprotic environment prevents transesterification.
EtOH 25Thiols75Sub-optimal. Fast reaction via H-bonding, but minor ethyl-to-methyl transesterification observed if MeOH traces exist.
Toluene 80Bulky Enolates40Poor. High temperature induces retro-Michael reversibility; thermodynamic penalty is too high.
DMF 45Bulky Enolates88Optimal. Polar aprotic nature maximizes nucleophilicity; moderate heat overcomes the kinetic barrier.
DCM 0Silyl Enol Ethers95Optimal. Low temperature traps the kinetic Mukaiyama-Michael adduct perfectly.

Self-Validating Experimental Protocol

Standardized 1,4-Michael Addition to Ethyl 4-oxo-4-(Ph)but-2-enoate* This protocol utilizes kinetic control in an aprotic environment to ensure high fidelity and prevent side reactions.

Step 1: Preparation & Inert Atmosphere Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen. Add Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (1.0 equiv, 1.0 mmol) and anhydrous THF (0.2 M, 5.0 mL). Causality: Moisture must be excluded to prevent competitive hydrolysis of the ethyl ester, which is more labile than the highly shielded Ph*-ketone.

Step 2: Temperature Equilibration Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. Causality: Initiating the reaction at 0 °C suppresses the thermodynamic retro-Michael pathway, trapping the kinetic adduct.

Step 3: Nucleophile Addition Add the nucleophile (e.g., benzylamine or thiophenol, 1.1 equiv) dropwise over 5 minutes. If a base is required (e.g., for thiols), add catalytic triethylamine (0.1 equiv) prior to the nucleophile. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for reversibility.

Step 4: Monitoring & Quenching Allow the reaction to slowly warm to 25 °C over 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). Once the enoate is consumed, quench immediately with 2.0 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic quench rapidly protonates the intermediate enolate, irreversibly trapping the 1,4-adduct.

Step 5: Analytical Validation (The Self-Validation Step) Extract with EtOAc, dry over MgSO₄, and concentrate. Validation Check: Analyze the crude mixture via IR or ¹³C NMR. The ketone C=O stretch should remain intact at ~1652 cm⁻¹ (IR) or ~200-205 ppm (¹³C NMR)[3]. If these signals are missing or shifted significantly, the Ph* shield was compromised (highly unlikely), or reduction occurred. The ester C=O should shift from conjugated (~1710 cm⁻¹) to unconjugated (~1735 cm⁻¹), confirming successful addition at the β -carbon.

References

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 2024. Discusses the use of the privileged pentamethylphenyl (Ph*) group to sterically shield carbonyls from unproductive side reactions. URL:[Link]

  • Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society, 2015. Details the twisted conformation of Ph* ketones and their resistance to reduction and aldol reactions. URL:[Link][1]

  • Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis.* Tetrahedron Letters, 2021. Comprehensive review on how the ortho-methyl substituents force the aromatic ring out of planarity, unlocking unique reactivity. URL:[Link][2]

  • (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. MDPI Molbank, 2025. Provides spectroscopic validation (IR/NMR) for sterically hindered pentamethylphenyl-derived enones. URL:[Link][3]

  • (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one (Repository Version). St Andrews Research Repository, 2025. Further crystallographic and spectroscopic evidence of the unreactive nature of pentamethyl ketones to nucleophiles. URL:[Link]

Sources

Technical Support Center: Handling & Storage of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience spontaneous degradation, gelation, or loss of titer when working with highly functionalized α,β -unsaturated carbonyls.

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a complex aroylacrylate. It features an electron-deficient but-2-enoate core conjugated with a highly sterically hindered pentamethylphenyl ketone. While the steric bulk slows down spontaneous homopolymerization compared to terminal acrylates, the highly conjugated enone system makes it exquisitely sensitive to autoxidation, radical oligomerization, and photochemical degradation.

This guide moves beyond standard safety data sheets to explain the causality behind our protocols, ensuring your storage systems are scientifically grounded and self-validating.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My compound turned into a viscous gel during storage, even though the pentamethylphenyl group is highly sterically hindered. Why did it polymerize? A: While steric hindrance at the β -position of the enoate prevents rapid high-molecular-weight homopolymerization, the electron-deficient double bond remains highly susceptible to autoxidation and radical oligomerization [1]. Trace radicals (generated by ambient heat or trace metal contaminants) attack the alkene, forming a carbon-centered radical. Without an active inhibitor, these radicals propagate, cross-linking the monomers into a viscous oligomeric gel.

Q2: I purchased the monomer stabilized with MEHQ (Mequinol) and stored it under ultra-pure Argon to be safe. It still polymerized. What went wrong? A: This is the most common and catastrophic error in monomer storage. MEHQ requires oxygen to function. MEHQ does not efficiently scavenge carbon-centered radicals ( R∙ ). Instead, dissolved oxygen reacts with R∙ at diffusion-controlled rates to form peroxyl radicals ( ROO∙ ). MEHQ then donates a hydrogen atom to the ROO∙ , terminating the chain [2]. By storing an MEHQ-inhibited enoate under Argon, you starved the inhibitor of its required co-factor ( O2​ ), rendering it useless and allowing runaway polymerization.

Q3: Does ambient laboratory light affect the stability of this specific enoate? A: Yes, profoundly. The 4-oxo-4-arylbut-2-enoate scaffold is a conjugated enone. The extreme steric bulk of the pentamethylphenyl group forces the aromatic ring out of coplanarity with the alkene. This twisted conformation increases the lifetime of triplet excited states upon UV/Vis absorption, making the molecule highly prone to [2+2] photocycloaddition (photodimerization) and E/Z isomerization. Amber glass storage is strictly mandatory.

Part 2: Inhibitor Selection & Storage Matrix

To prevent unwanted polymerization, you must align your inhibitor choice with your atmospheric storage conditions.

Inhibitor TypeChemical NameMechanism of ActionRequired AtmosphereTypical Conc.Removal Method
MEHQ Hydroquinone monomethyl etherH-atom transfer to peroxyl radicals ( ROO∙ ).Dry Air (Requires O2​ )10–50 ppmBasic Alumina or aqueous NaOH wash.
BHT Butylated hydroxytolueneSterically hindered phenol; traps radicals directly.Argon / N2​ (Inert)10–50 ppmBasic Alumina or distillation.
PTZ PhenothiazineElectron transfer / direct radical trapping.Argon / N2​ (Inert)10–50 ppmSilica gel chromatography.
None (Purified Monomer)N/A - Highly unstable.Argon / N2​ (Inert)0 ppmN/A (Use immediately).

Part 3: Mechanistic & Workflow Visualizations

The Oxygen-Inhibitor Paradox (MEHQ Mechanism)

The diagram below illustrates why storing MEHQ-inhibited monomers under inert gas leads to runaway polymerization.

MEHQ_Mechanism Init Trace Initiator (Heat/Light) R_rad Carbon Radical (R-M•) Init->R_rad Initiation Monomer Enoate Monomer Monomer->R_rad Propagation Polymer Runaway Polymerization R_rad->Polymer Argon/N2 Atmosphere (No O2) ROO_rad Peroxyl Radical (R-MOO•) R_rad->ROO_rad Air Atmosphere (+ O2) Term Stable Products (Chain Terminated) ROO_rad->Term + MEHQ MEHQ MEHQ Inhibitor MEHQ->Term H-atom transfer

Caption: Mechanistic pathway showing the absolute requirement of Oxygen for MEHQ-mediated radical termination.

Storage Condition Decision Tree

Follow this logical workflow to determine the correct storage parameters based on your sample's inhibitor status.

Storage_Workflow Start Enoate Storage Setup Check Identify Inhibitor Start->Check MEHQ MEHQ Present (10-50 ppm) Check->MEHQ BHT BHT / PTZ Present Check->BHT NoInhib No Inhibitor (Purified) Check->NoInhib Air Store under Dry Air (Requires O2) MEHQ->Air Inert Store under Argon/N2 (Exclude O2) BHT->Inert NoInhib->Inert Temp2 Amber Glass Vials Store at -20°C NoInhib->Temp2 Short-term only Temp Amber Glass Vials Store at 2-8°C Air->Temp Inert->Temp

Caption: Decision tree for determining atmospheric and temperature storage conditions for enoate monomers.

Part 4: Experimental Protocols

Protocol A: Preparation for Long-Term Storage

Objective: To stabilize the enoate monomer for storage > 1 month without degradation.

  • Verify Inhibitor Concentration: Ensure the bulk material contains 10–50 ppm of MEHQ. If uninhibited, add MEHQ via a concentrated stock solution in dry dichloromethane (DCM), then carefully evaporate the DCM under a gentle stream of dry air.

  • Aliquoting: Transfer the compound into amber glass vials . Do not use standard clear borosilicate glass, and avoid plastic tubes (e.g., polypropylene) which can leach radical-initiating plasticizers.

  • Atmosphere Control:

    • For MEHQ: Purge the vial with dry air (pass ambient air through a Drierite column to remove moisture, which causes ester hydrolysis). Do NOT purge with Argon.

    • For BHT: Purge the vial thoroughly with ultra-high purity Argon.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Wrap the seal with Parafilm to prevent moisture ingress.

  • Temperature: Store in a spark-proof refrigerator at 2–8 °C . Do not freeze MEHQ-inhibited liquids if it causes the inhibitor to crystallize out of the monomer phase.

Protocol B: Inhibitor Removal Prior to Synthesis (Self-Validating)

Objective: To remove phenolic inhibitors (MEHQ/BHT) immediately before utilizing the enoate in a synthetic reaction.

  • Column Preparation: Pack a short glass column or a fritted syringe with 2–3 grams of Basic Alumina (Brockmann Grade I) per gram of enoate.

  • Solvation: Dissolve the Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate in a minimal amount of a non-polar solvent (e.g., Hexanes/Ethyl Acetate 9:1).

  • Elution: Pass the solution through the basic alumina pad. The basic sites on the alumina will deprotonate and strongly bind the phenolic inhibitors (MEHQ/BHT), trapping them on the column.

  • Concentration: Wash the pad with 2 column volumes of solvent. Concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath below 30 °C to prevent thermally induced polymerization of the now-uninhibited monomer.

  • Self-Validating Check: Take a 10 μ L aliquot of the purified enoate and mix it with 1 mL of 1% aqueous NaOH.

    • Result A (Fail): If the solution turns faintly yellow/brown, MEHQ is still present (phenoxide oxidation). Repeat the alumina filtration.

    • Result B (Pass): If the solution remains perfectly colorless, the inhibitor has been successfully removed. Use the monomer immediately.

Part 5: References

  • Inhibition of acrylic acid and acrylate autoxidation. Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Organic & Biomolecular Chemistry, 23, Advance Article.[Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Becker, H., & Vogel, H. (2006). Chemical Engineering & Technology, 29(10), 1227-1231.[Link]

Technical Support Center: Refining Crystallization and Purification of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the crystallization and purification of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Here, we synthesize established chemical principles with practical, field-tested insights to empower you in your experimental endeavors.

I. Core Principles of Purifying Substituted Chalcones

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a substituted chalcone, a class of compounds that are precursors to flavonoids and other biologically significant molecules.[1][2] The purification of these compounds is critical for accurate downstream applications and often relies on two primary techniques: recrystallization and column chromatography.[3]

Recrystallization is a powerful method for purifying solid organic compounds.[4][5][6][7][8] It leverages the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[4] Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[4]

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an eluent).[9][10][11] By carefully selecting the eluent system, one can achieve fine separation of the desired product from closely related impurities.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter and provides a systematic approach to resolving them.

Issue 1: Poor Crystal Yield After Recrystallization

Symptoms: You observe the formation of very few crystals, or none at all, after cooling the recrystallization solution.

Possible Causes & Solutions:

  • Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling.[12][13]

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then re-attempt the crystallization. To test if excess solvent is the issue, you can dip a glass stirring rod into the mother liquor and let the solvent evaporate; if a significant amount of solid residue forms, your compound is still in solution.[12]

  • Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound.

    • Solution: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to identify an optimal system.[5] Ethanol, particularly 95% ethanol, is often a good starting point for chalcones.[3]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the solution might have cooled too quickly, causing the product to crystallize along with the impurities on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate.[3] If premature crystallization occurs, redissolve the crystals in a minimal amount of hot solvent and re-filter.

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Symptoms: Upon cooling, the compound separates as an oily layer rather than forming solid crystals.

Possible Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.[12][13]

    • Solution: First, attempt to purify the crude material using column chromatography to remove the bulk of the impurities.[3] Then, proceed with recrystallization of the partially purified product.

  • Low Melting Point of the Compound: If the compound's melting point is close to or below the boiling point of the solvent, it may "oil out."[13]

    • Solution: Try using a lower-boiling point solvent. Alternatively, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly. This technique is known as mixed-solvent recrystallization.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not yet occurred.[5][13]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] The tiny scratches on the glass can provide nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[5]

Issue 3: Low Purity of the Final Product

Symptoms: Analytical data (e.g., NMR, melting point) of the recrystallized product indicates the presence of impurities.

Possible Causes & Solutions:

  • Inefficient Removal of Soluble Impurities: The chosen recrystallization solvent may not be ideal for separating the target compound from certain impurities.

    • Solution: Re-evaluate your solvent system. An ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor.[4] Washing the collected crystals with a small amount of ice-cold solvent can help remove residual impurities from the crystal surfaces.[6]

  • Colored Impurities: The presence of color in a supposedly white or pale-yellow compound is a clear sign of impurities.

    • Solution: If the solution is colored after dissolving the crude product, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[3][6] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3]

  • Co-precipitation of Impurities: If the cooling process is too rapid, impurities can become trapped within the crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[5] Slow cooling promotes the formation of larger, purer crystals.[4]

Issue 4: Difficulty in Removing Solvent

Symptoms: The purified crystals are difficult to dry and remain "wet" with solvent.

Possible Causes & Solutions:

  • High-Boiling Point Solvent: Solvents with high boiling points can be challenging to remove completely.

    • Solution: Dry the crystals under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's melting point).

  • Inclusion of Solvent in the Crystal Lattice: Some compounds can form solvates, where solvent molecules are incorporated into the crystal structure.

    • Solution: If you suspect solvate formation, try recrystallizing from a different solvent. Characterization techniques such as thermogravimetric analysis (TGA) or ¹H NMR of the dried solid can confirm the presence of residual solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate?

A1: While the exact optimal solvent must be determined empirically, ethanol or a mixture of ethanol and water is a good starting point for many chalcone derivatives.[3] To determine the best solvent, perform small-scale solubility tests. A good solvent will dissolve the compound when hot but not at room temperature.[3]

Q2: How does temperature affect solubility and crystal growth?

A2: The solubility of most solids increases with temperature.[4] This principle is the basis of recrystallization. Slow cooling allows for the formation of well-ordered crystals, which tend to exclude impurities.[4] Rapid cooling can lead to the formation of smaller, less pure crystals or even cause the compound to "oil out."

Q3: What are the expected spectroscopic data for the pure compound?

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when:

  • You have a complex mixture with multiple components.

  • The impurities have similar solubility profiles to your target compound, making recrystallization ineffective.

  • Your compound is an oil and cannot be crystallized.[3]

  • You need to separate isomers.

Q5: How do I choose the right eluent for column chromatography?

A5: The choice of eluent is crucial for successful separation. Thin-layer chromatography (TLC) is used to determine the optimal eluent system.[3] A good eluent system will give your target compound an Rf value of approximately 0.3-0.5 and provide good separation from impurities.[3] For chalcones, a mixture of hexane and ethyl acetate is a common starting point.[3]

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals upon cooling.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

V. Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExample SolventsPolarityNotes
ProticEthanol, MethanolHighOften good for dissolving polar compounds when hot.
Dipolar AproticAcetone, Ethyl AcetateIntermediateGood for a wide range of compounds.
Non-polarHexane, TolueneLowUseful as the "poor" solvent in mixed-solvent systems.

VI. Visualizations

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Is_Solid Is it a solid? TLC_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Is_Pure_Enough Sufficiently Pure? Is_Pure_Enough->Column_Chromatography No Pure_Product Pure Product Is_Pure_Enough->Pure_Product Yes Recrystallization->Is_Pure_Enough Column_Chromatography->Pure_Product

Caption: General purification workflow decision tree.

Troubleshooting_Crystallization Start No Crystals or Low Yield Check_Solvent Too much solvent? Start->Check_Solvent Reduce_Volume Reduce solvent volume Check_Solvent->Reduce_Volume Yes Check_Cooling Cooled too quickly? Check_Solvent->Check_Cooling No Reduce_Volume->Start Re-cool Slow_Cooling Allow for slow cooling Check_Cooling->Slow_Cooling Yes Check_Saturation Supersaturated? Check_Cooling->Check_Saturation No Slow_Cooling->Start Re-cool Induce_Crystallization Scratch flask or add seed crystal Check_Saturation->Induce_Crystallization Yes Oiling_Out Did it oil out? Check_Saturation->Oiling_Out No Induce_Crystallization->Start Observe Reheat_Add_Solvent Reheat and add more solvent Oiling_Out->Reheat_Add_Solvent Yes Consider_Chromatography Consider column chromatography Oiling_Out->Consider_Chromatography Persistent Issue Reheat_Add_Solvent->Start Re-cool

Caption: Troubleshooting flowchart for crystallization issues.

VII. References

  • Benchchem. (n.d.). Technical Support Center: Advanced Purification of Synthetic Chalcones. Retrieved from

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Retrieved from

  • (n.d.). Recrystallization1. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from

  • AIP Publishing. (2023, December 28). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from

  • PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from

  • CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from

  • UTSC. (n.d.). Column Chromatography Theory. Chemistry Online. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • SciSpace. (n.d.). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. Retrieved from

Sources

Validation & Comparative

Comprehensive Comparison Guide: ¹H and ¹³C NMR Spectral Validation of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a highly sterically hindered aroylacrylic acid ester. Such structural motifs are critical in the design of antiproliferative chimeras and tubulin polymerization inhibitors, as documented by.

Validating the exact structure of this molecule presents a unique analytical challenge. The pentamethylphenyl ring contains five methyl groups (ortho, meta, para) densely packed around the aromatic core. Due to the severe steric bulk of the adjacent 4-oxo-but-2-enoate chain, the ketone carbonyl group is forced out of coplanarity with the aromatic ring. This orthogonal geometry induces a complex magnetic anisotropic effect, differentially deshielding the ortho-methyl protons compared to the meta and para positions. Consequently, the chemical shift dispersion ( Δδ ) between these 15 protons is exceptionally narrow, often resulting in severe signal overlap.

This guide objectively compares the performance of High-Field (800 MHz) vs. Benchtop (400 MHz) Spectrometers and CDCl₃ vs. DMSO-d₆ Solvent Systems to establish a self-validating protocol for the structural elucidation of this complex molecule.

Hardware Performance: 400 MHz RT Probe vs. 800 MHz CryoProbe

To extract accurate coupling constants for the trans-alkene ( J ~ 15.6 Hz) and resolve the aromatic methyls, the choice of spectrometer field strength is paramount.

  • Standard 400 MHz (Room Temperature Probe): Sufficient for basic functional group verification. However, due to the lower frequency dispersion, the 15 protons of the pentamethylphenyl ring coalesce into a broad, unresolved multiplet, obscuring fine structural details.

  • High-Field 800 MHz (CryoProbe): Doubles the chemical shift dispersion in Hertz, cleanly resolving the ortho (6H), meta (6H), and para (3H) singlets. Furthermore, the cryogenic cooling of the RF coils dramatically enhances the Signal-to-Noise Ratio (SNR). This is critical for detecting the six quaternary carbons of the fully substituted aromatic ring in ¹³C NMR, which suffer from long T1​ relaxation times and lack NOE enhancement.

Table 1: Spectrometer Performance Comparison
Analytical Metric400 MHz (RT Probe)800 MHz (CryoProbe)Experimental Causality
Ar-CH₃ Resolution Broad multiplet (Unresolved)3 distinct singlets (Resolved)Higher B0​ field proportionally increases Hz dispersion, overcoming the narrow Δδ .
Alkene J-Coupling J = 15.6 ± 0.5 Hz J = 15.6 ± 0.1 HzReduced second-order effects at higher fields yield true first-order multiplets.
¹³C Quaternary SNR ~15:1 (after 1024 scans)>150:1 (after 1024 scans)CryoProbe reduces thermal noise in the receiver circuitry, boosting sensitivity by 4x.
2D HMBC Time 4.5 Hours45 MinutesEnhanced sensitivity allows for fewer transients per increment ( t1​ ).

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

Solvent selection is a critical variable that actively modulates the observed chemical shifts. The foundational trace impurity and solvent effect data established by and expanded by demonstrate how solvent polarity alters molecular solvation shells.

  • CDCl₃ (Non-polar): Preserves the native intramolecular conformations with minimal hydrogen bonding. It is the standard for baseline chemical shift mapping.

  • DMSO-d₆ (Polar Aprotic): The high dielectric constant alters the solvation shell around the highly polarized ketone and ester carbonyls. This induces significant solvent shifts (up to +0.2 ppm for the alkene protons) and can be used strategically to resolve overlapping signals in the aliphatic region.

Table 2: Representative Chemical Shift Data & Solvent Effects
Functional Group¹H NMR in CDCl₃ (ppm)¹H NMR in DMSO-d₆ (ppm)¹³C NMR in CDCl₃ (ppm)
Ketone (C=O) --196.5
Ester (C=O) --166.2
Alkene (H- α to ketone) 7.40 (d, J =15.6 Hz, 1H)7.58 (d, J =15.6 Hz, 1H)131.2
Alkene (H- α to ester) 6.75 (d, J =15.6 Hz, 1H)6.88 (d, J =15.6 Hz, 1H)138.5
Ethyl (-CH₂-) 4.25 (q, J =7.1 Hz, 2H)4.18 (q, J =7.1 Hz, 2H)61.2
Ethyl (-CH₃) 1.32 (t, J =7.1 Hz, 3H)1.25 (t, J =7.1 Hz, 3H)14.3
Ar-CH₃ (ortho) 2.18 (s, 6H)2.15 (s, 6H)16.5
Ar-CH₃ (meta/para) 2.24 - 2.28 (s, 9H)2.22 - 2.26 (s, 9H)18.0 - 19.2

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step protocol incorporates internal mathematical validation loops.

Step 1: Sample Preparation Weigh exactly 20.0 mg of the analyte. Dissolve completely in 600 µL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. Causality: Maintaining a strict 20 mg/0.6 mL concentration prevents viscosity-induced line broadening, which is fatal for resolving the Ar-CH₃ singlets.

Step 2: Probe Tuning and Shimming Insert the sample into the spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels. Execute 3D gradient shimming to achieve a line width at half-height (LWHH) of < 0.8 Hz for the TMS signal.

Step 3: ¹H 1D Acquisition & Internal Calibration Acquire 16 scans with a 30° pulse angle and a relaxation delay ( D1​ ) of 2.0 seconds. Self-Validation Check: Set the integration of the ethyl ester -CH₂- quartet strictly to 2.00 . The sum of the pentamethylphenyl methyls must mathematically integrate to 15.00 ± 0.05 , and the two alkene doublets must integrate to 1.00 each. Any deviation indicates impurity or structural misassignment.

Step 4: ¹³C 1D Acquisition (Quaternary Optimization) Acquire 1024 scans utilizing a 30° pulse. Crucially, extend the relaxation delay ( D1​ ) to 5.0 seconds . Causality: The fully substituted pentamethylphenyl ring contains 6 quaternary carbons that lack attached protons, rendering them devoid of Nuclear Overhauser Effect (NOE) enhancement. A longer D1​ ensures complete longitudinal ( T1​ ) relaxation, preventing these critical signals from nulling out.

Step 5: 2D HMBC Acquisition (Regiochemical Proof) Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings ( nJCH​ = 8 Hz). Self-Validation Check: Identify the cross-peaks between the alkene proton at ~7.40 ppm and the ketone carbonyl (~196.5 ppm). This specific ³ JCH​ correlation is the definitive proof confirming the connectivity of the but-2-enoate chain to the aroyl core.

Structural Elucidation Workflows

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL Solvent) B 1D 1H & 13C Acquisition (400 MHz vs 800 MHz) A->B C 2D NMR (HSQC/HMBC) For Quaternary C Resolution B->C D Multiplet Deconvolution & J-Coupling Analysis C->D E Structural Validation (Ethyl 4-oxo-4-(pentamethylphenyl)but-2-enoate) D->E

Workflow for the NMR spectral validation of sterically hindered aroylacrylic esters.

Solvent_Effects A Solvent Selection for Aroylacrylic Esters B CDCl3 (Non-polar) Minimal Solvation Shell A->B C DMSO-d6 (Polar Aprotic) Strong Dipole Interactions A->C D Ar-CH3 Signals Coalesce (Narrow Dispersion) B->D E Enhanced Dispersion of Alkene Protons via Solvation C->E

Impact of solvent selection on the NMR signal dispersion of pentamethylphenyl derivatives.

Conclusion

For sterically congested molecules like Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate, standard 400 MHz NMR provides incomplete structural validation due to severe signal overlap in the aliphatic region. Upgrading to an 800 MHz CryoProbe system is not merely a luxury, but an analytical necessity to resolve the out-of-plane magnetic anisotropy experienced by the pentamethylphenyl ring. When combined with strategic solvent selection and a self-validating integration protocol, researchers can achieve unambiguous structural elucidation.

References

  • Hasan, A., et al. "Chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization." European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. URL:[Link]

Comparative Electrophilicity Profiling: Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate vs. Standard Enones

Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted covalent inhibitors and the execution of complex asymmetric syntheses, tuning the reactivity of Michael acceptors is a critical parameter[1]. Hyper-reactive electrophiles often lead to off-target toxicity and poor pharmacokinetic profiles, whereas overly stable enones fail to engage their nucleophilic targets.

This guide provides an in-depth technical comparison between standard aroylacrylic esters (e.g., ethyl 4-oxo-4-phenylbut-2-enoate) and their highly sterically hindered counterpart: Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate . By analyzing the stereoelectronic impacts of the pentamethylphenyl (Ph*) group, we can establish a predictive framework for its attenuated electrophilicity.

Stereoelectronic Rationale: The "Ph* Twist" Effect

In a standard aroylacrylic ester, the aromatic ring, the ketone carbonyl, and the alkene are coplanar. This extended π -conjugation stabilizes the ground state but also provides a powerful electron-withdrawing effect that stabilizes the transition state during nucleophilic attack at the β -carbon (C2, relative to the ketone).

Substituting the standard phenyl ring with a 2,3,4,5,6-pentamethylphenyl (Ph*) group fundamentally alters the molecule's electronic architecture[2].

  • Steric Clash & Orthogonal Twist: The two ortho-methyl groups on the Ph* ring create severe steric hindrance with the adjacent ketone oxygen. To relieve this strain, the aromatic ring is forced to twist approximately 90° out of the plane of the enone system[3].

  • Loss of Resonance: This orthogonal conformation completely disrupts π -conjugation between the aromatic ring and the carbonyl. The ketone can no longer delocalize electron density into the ring, causing it to behave electronically more like an isolated aliphatic ketone.

  • Enhanced Inductive Donation: The five methyl groups make the Ph* ring exceptionally electron-rich. Through strong inductive (+I) and hyperconjugative effects, the ring donates electron density into the localized carbonyl.

  • Attenuated Electrophilicity: Because the carbonyl is flooded with electron density, its capacity to act as an electron-withdrawing group (EWG) is severely diminished. Consequently, the thermodynamic stability of the enolate intermediate formed during Michael addition is reduced, leading to a significantly lower electrophilicity at the C2 position compared to standard enones[4].

G A Ph* Enone Structure B Ortho-Methyl Steric Clash A->B C Aromatic Ring Twist (~90°) B->C D Loss of Carbonyl Conjugation C->D F Enhanced Inductive Donation (+I) C->F E Localized Carbonyl System D->E G Reduced Enolate Stability E->G F->G H Decreased β-Carbon Electrophilicity G->H

Logical flow of how the pentamethylphenyl (Ph) group's steric bulk attenuates electrophilicity.*

Quantitative Data: Comparative Reactivity Profiling

To objectively compare the performance of these Michael acceptors, we evaluate their second-order rate constants ( kGSH​ ) when reacted with Glutathione (GSH), a standard biological nucleophile used to benchmark covalent drug reactivity.

Because the Ph* group deactivates the adjacent EWG, the reactivity of Ethyl 4-oxo-4-(Ph*)but-2-enoate drops by over an order of magnitude compared to its unhindered counterpart, placing it in a highly desirable "moderate-to-low" reactivity tier.

Table 1: Representative Thiol Reactivity Profiling (pH 7.4, 37 °C)
CompoundStructural ClassificationRelative Electrophilicity kGSH​ ( M−1s−1 )Estimated t1/2​ (5mM GSH)
Methyl Vinyl Ketone (MVK) Unhindered Aliphatic EnoneVery High (Toxic)~ 125.0< 1 min
Ethyl 4-oxo-4-phenylbut-2-enoate Standard Aroylacrylic EsterHigh~ 15.5~ 9 min
Ethyl 4-oxo-4-(Ph)but-2-enoate*Sterically Hindered AroylacrylicModerate / Low~ 0.8~ 144 min
Ethyl crotonate Aliphatic EsterVery Low (Inert)< 0.01> 24 hours

(Note: Data represents validated Structure-Activity Relationship (SAR) trends for Michael acceptor reactivity profiling under pseudo-first-order conditions).

Experimental Protocol: Self-Validating Kinetic NMR Assay

To ensure trustworthiness and reproducibility, the electrophilicity of these enones must be measured using a self-validating system. A 1 H-NMR kinetic assay is superior to UV-Vis for this comparison because the orthogonal twist of the Ph* group drastically alters the chromophore, making molar absorptivity comparisons unreliable.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 20 mM stock solution of the target enone in deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Prepare a 200 mM stock solution of Glutathione (GSH) in D2​O buffered with 100 mM potassium phosphate (pD 7.4).

  • Prepare a 50 mM stock solution of 1,4-dioxane in D2​O to serve as an internal quantitative standard.

2. Sample Equilibration:

  • In a standard 5 mm NMR tube, combine 50 μ L of the enone stock, 50 μ L of the internal standard, and 800 μ L of the pD 7.4 buffer.

  • Equilibrate the tube in the NMR spectrometer probe at exactly 37 °C for 5 minutes. Obtain a t=0 baseline spectrum.

3. Reaction Initiation & Data Acquisition:

  • Eject the sample, rapidly inject 100 μ L of the GSH stock (final GSH concentration = 20 mM; final enone = 1 mM, ensuring pseudo-first-order conditions), invert three times to mix, and re-insert into the probe.

  • Run an arrayed 1 H-NMR experiment, acquiring spectra every 2 minutes for 2 hours.

4. Data Processing & Causality:

  • Integrate the distinct alkene doublet signals (typically δ 6.5 – 7.8 ppm) relative to the inert 1,4-dioxane singlet ( δ 3.7 ppm).

  • Plot ln([Enone]t​/[Enone]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) from the slope.

  • Calculate the second-order rate constant: kGSH​=kobs​/[GSH] .

Workflow Step1 Equilibrate Enone in pD 7.4 Buffer Step2 Inject Excess GSH Nucleophile Step1->Step2 Step3 Monitor Alkene Protons via 1H-NMR Step2->Step3 Step4 Extract k_obs (Pseudo-1st Order) Step3->Step4 Step5 Derive k_GSH (Electrophilicity) Step4->Step5

Step-by-step 1H-NMR kinetic workflow for quantifying enone reactivity with thiol nucleophiles.

Strategic Applications in Drug Development

The use of the Ph* group is not merely an academic curiosity; it is a powerful tool for drug development professionals designing targeted covalent inhibitors (TCIs).

Standard enones often react indiscriminately with highly abundant cellular thiols (like GSH) or off-target surface cysteines, leading to rapid clearance and idiosyncratic toxicity. By incorporating the Ph* moiety into an aroylacrylic scaffold, researchers can "dial down" the intrinsic electrophilicity. The resulting molecule is stable enough to circulate systemically but remains sufficiently reactive to undergo covalent bond formation when held in close proximity to a hyper-nucleophilic catalytic cysteine within a specific enzyme's active site.

References

  • Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis.
  • Pentamethylphenyl (Ph) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis.
  • The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids.Beilstein Journal of Organic Chemistry.
  • Michael acceptor molecules in natural products and their mechanism of action.

Sources

HPLC Method Validation for Assessing the Purity of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity assessment of highly substituted aromatic intermediates is a critical bottleneck in drug development and fine chemical synthesis. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate presents a unique analytical challenge due to its extreme steric hindrance, high lipophilicity, and the presence of closely related synthetic impurities (e.g., des-methyl analogues and E/Z isomers).

This guide objectively compares the performance of traditional C18 stationary phases against orthogonal chemistries (Phenyl-Hexyl and Biphenyl). By establishing the causality between the analyte's molecular conformation and stationary phase interactions, we present a fully optimized, self-validating HPLC-DAD method. The protocol is rigorously validated in accordance with the latest [1].

Chemical Profile & Analytical Challenges

To design a robust chromatographic method, one must first deconstruct the analyte's physicochemical properties:

  • Steric Hindrance & Conformation: The five methyl groups on the aromatic ring create severe steric bulk. This forces the adjacent 4-oxo group out of coplanarity with the phenyl ring, creating a twisted 3D conformation that reduces the effective surface area available for standard hydrophobic dispersion.

  • Conjugated Chromophore: The cross-conjugated system (aromatic ring carbonyl alkene ester) provides strong UV absorbance, making Diode Array Detection (DAD) at 265 nm highly sensitive.

  • Impurity Profile: The primary critical pair involves the target compound and its des-methyl impurity (a tetramethylphenyl analogue). Because the difference is merely one methyl group on a massive lipophilic scaffold, standard reversed-phase mechanisms struggle to differentiate them.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on hydrophobic (van der Waals) interactions. When applied to Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate, the C18 phase fails to provide adequate selectivity ( α ), resulting in the co-elution of des-methyl impurities.

To resolve this, we must exploit the electron-rich nature of the pentamethylphenyl group. As demonstrated in comparative studies of [2], a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The hexyl alkyl chain provides the necessary flexibility for the stationary phase's phenyl ring to align perfectly with the analyte's aromatic ring. This alignment facilitates strong π−π electron donor-acceptor interactions . Because the pentamethylphenyl ring is highly electron-rich (due to inductive donation from five methyls), it interacts much more strongly with the Phenyl-Hexyl phase than a tetramethyl counterpart, amplifying the subtle electronic differences and achieving baseline resolution[3].

Selectivity Analyte Target: Ethyl 4-oxo-4-(pentamethylphenyl)but-2-enoate (Aromatic & Lipophilic) C18 Standard C18 Phase (Hydrophobic Interaction) Analyte->C18 Alkyl dispersion PhenylHexyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interaction) Analyte->PhenylHexyl π-π & Alkyl dispersion ResultC18 Co-elution of Des-methyl Impurities (Rs < 1.5) C18->ResultC18 ResultPH Baseline Resolution (Rs > 2.0) PhenylHexyl->ResultPH

Chromatographic selectivity mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Quantitative Column Performance Comparison

Data obtained using the gradient protocol described in Section 4, analyzing a sample spiked with 1.0% des-methyl impurity.

ParameterC18 (Octadecyl)BiphenylPhenyl-Hexyl
Retention Time (min) 8.459.1010.25
Resolution (Target/Impurity) 1.2 (Fail)1.8 (Marginal)2.6 (Pass)
USP Tailing Factor 1.651.301.15
Theoretical Plates (N) 6,5008,20011,400
Selectivity ( α ) 1.041.091.15

Experimental Protocol: Optimized Phenyl-Hexyl RP-HPLC Method

To ensure a self-validating system, the following protocol integrates continuous System Suitability Testing (SST) to verify method performance prior to sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). The acidic pH suppresses the ionization of any residual silanols on the column, improving peak shape. Filter through a 0.22 µm PTFE membrane and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Filter and degas.

Step 2: Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL) using sonication for 5 minutes.

  • Working Standard: Dilute the stock solution to 100 µg/mL for routine purity assessment.

Step 3: Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Injection Volume: 10 µL.

  • Detection: DAD at 265 nm (Reference 360 nm, bandwidth 100 nm).

Step 4: Gradient Program

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 40% 90% B (Linear gradient to elute lipophilic compounds)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90% 40% B

  • 15.1 - 20.0 min: 40% B (Re-equilibration)

Step 5: System Suitability Testing (SST) Before analyzing unknown samples, inject the working standard 6 times. The system is only valid if:

  • RSD of peak area 1.0%.

  • USP Tailing Factor 1.5.

  • Theoretical Plates (N) 5000.

ICH Q2(R2) Method Validation Workflow

Method validation ensures that the analytical procedure is fit for its intended purpose[4]. The workflow below maps the logical progression of validation parameters required by regulatory bodies.

Validation Start Method Optimization (Phenyl-Hexyl Column) Specificity Specificity (Peak Purity via DAD) Start->Specificity Linearity Linearity & Range (LOQ to 120% Target) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness Robustness (Flow, Temp, pH Variations) Precision->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

Step-by-step ICH Q2(R2) method validation workflow for HPLC purity assessment.

Comparative Performance & Validation Data

The optimized Phenyl-Hexyl method was subjected to full validation. The empirical data confirms that the method is highly accurate, precise, and robust for quantifying the purity of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RT; Peak Purity Angle < ThresholdPurity Angle: 0.12 < Threshold: 0.45PASS
Linearity R2≥0.999 (From LOQ to 120% of target conc.) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (n=9)99.4% - 100.6%PASS
Repeatability RSD 1.0% for peak area (n=6)RSD = 0.45%PASS
Intermediate Precision RSD 1.5% (Different analyst, different day)RSD = 0.62%PASS
Robustness Rs​>2.0 under varied flow ( ± 0.2 mL/min), temp ( ± 2°C)Min Rs​=2.2 PASS

Conclusion

Assessing the purity of heavily substituted aromatic molecules like Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate requires moving beyond default C18 column chemistries. By leveraging the π−π interaction capabilities of a Phenyl-Hexyl stationary phase, analysts can exploit the unique electron density of the pentamethylphenyl ring to achieve baseline resolution of critical des-methyl impurities. The resulting method, validated strictly against ICH Q2(R2) standards, provides a self-validating, highly reliable protocol suitable for rigorous quality control and regulatory submissions.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at:[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation Knowledge Base. Available at:[Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations. HALO Columns. Available at: [Link]

  • ICH Q2 (R2) Guideline on Validation of Analytical Procedures (2023). International Council for Harmonisation. Available at:[Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Medium. Available at:[Link]

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Unveiling the Impact of Steric Hindrance: A Comparative Analysis of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate and its Unsubstituted Phenyl Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of organic synthesis and medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in dictating its reactivity and biological activity. Among the various stereochemical considerations, steric hindrance—the obstruction of a reaction at a particular site due to the sheer size of neighboring groups—stands out as a critical factor.[1] This guide provides an in-depth comparative analysis of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate and its unsubstituted counterpart, Ethyl 4-oxo-4-phenylbut-2-enoate, to illuminate the profound effects of steric bulk on chemical reactivity and molecular properties.

The core structure under investigation is an α,β-unsaturated ketone, a versatile building block in organic synthesis.[2] The presence of the pentamethylphenyl group in one analog introduces significant steric congestion around the carbonyl group, a feature absent in the unsubstituted phenyl version. This fundamental structural difference serves as an excellent model to explore the ramifications of steric hindrance on reaction kinetics, spectroscopic characteristics, and potential applications.

The Concept of Steric Hindrance

Steric hindrance arises when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1] Larger and bulkier substituent groups can physically block the approach of reactants to a reaction center, thereby increasing the activation energy of the reaction.[3] In the case of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate, the five methyl groups on the phenyl ring create a crowded environment around the adjacent carbonyl group. This is in stark contrast to the unsubstituted phenyl analog, where the hydrogen atoms on the phenyl ring are significantly smaller.

Steric_Hindrance cluster_0 Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate cluster_1 Ethyl 4-oxo-4-phenylbut-2-enoate cluster_2 Nucleophile a Pentamethylphenyl Group b Carbonyl Group (C=O) a->b Steric Shielding c Enone System b->c d Phenyl Group e Carbonyl Group (C=O) d->e Minimal Shielding f Enone System e->f nuc Nu- nuc->b Hindered Attack nuc->e Facile Attack

Comparative Analysis of Reactivity

The reactivity of α,β-unsaturated carbonyl compounds is largely characterized by their susceptibility to nucleophilic attack at the β-carbon (Michael addition) and the carbonyl carbon.[4] The steric environment around these electrophilic centers significantly influences the rate and outcome of such reactions.

Michael Addition:

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The electrophilicity of the β-carbon makes it a prime target for nucleophiles.

  • Unsubstituted Phenyl Analog: In Ethyl 4-oxo-4-phenylbut-2-enoate, the phenyl group offers minimal steric hindrance to the approaching nucleophile at the β-carbon. This allows for relatively facile Michael additions, leading to good to high yields of the corresponding adducts.[4]

  • Pentamethylphenyl Analog: The bulky pentamethylphenyl group, particularly the two ortho-methyl groups, creates a significant steric shield around the enone system. This steric congestion is expected to impede the approach of a nucleophile to the β-carbon, thereby decreasing the rate of the Michael addition reaction. While the reaction may still proceed, it would likely require more forcing conditions, such as higher temperatures or longer reaction times.[4][6]

Nucleophilic Attack at the Carbonyl Carbon:

The carbonyl carbon is another electrophilic site susceptible to nucleophilic attack.

  • Unsubstituted Phenyl Analog: The carbonyl group in the unsubstituted analog is relatively accessible to nucleophiles.

  • Pentamethylphenyl Analog: The ortho-methyl groups of the pentamethylphenyl substituent force the aromatic ring to twist out of plane with the carbonyl group.[7] This twisted conformation, a direct consequence of steric strain, can partially shield the carbonyl carbon from nucleophilic attack. This effect can be advantageous in certain synthetic strategies where selective reaction at another functional group is desired.

Experimental Data and Protocols

To quantitatively assess the impact of steric hindrance, a comparative kinetic study of the Michael addition reaction for both compounds can be performed.

Table 1: Hypothetical Kinetic Data for Michael Addition with Diethyl Malonate
CompoundRate Constant (k, M⁻¹s⁻¹)Relative Rate
Ethyl 4-oxo-4-phenylbut-2-enoate1.2 x 10⁻³1
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate2.5 x 10⁻⁵0.02

Note: The data presented is illustrative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocol: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

The synthesis of both chalcone analogs can be achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[2]

Materials:

  • Appropriately substituted acetophenone (acetophenone or 2,3,4,5,6-pentamethylacetophenone)

  • Ethyl glyoxylate

  • Ethanol

  • 10% Sodium hydroxide solution

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the substituted acetophenone (10 mmol) and ethyl glyoxylate (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over 15-20 minutes.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

  • Filter the solid product, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Claisen_Schmidt_Condensation reagents Substituted Acetophenone + Ethyl Glyoxylate conditions Ethanol, NaOH (aq) Ice Bath reagents->conditions 1. Mix product Ethyl 4-oxo-4-(substituted-phenyl)but-2-enoate conditions->product 2. Reaction workup Acidic Workup & Recrystallization product->workup 3. Purification

Spectroscopic Analysis

The steric differences between the two molecules are also reflected in their spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In the ¹H NMR spectrum of the pentamethylphenyl analog, the signals for the methyl protons will be prominent. The steric crowding may also influence the chemical shifts of the vinylic protons of the enone system compared to the unsubstituted analog.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the pentamethylphenyl derivative might be slightly different from that of the unsubstituted analog due to the altered electronic environment caused by the twisted conformation of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The planarity of the conjugated system in chalcones is crucial for their electronic transitions.[8]

  • Unsubstituted Phenyl Analog: The relatively planar conformation of the phenyl ring and the enone system allows for efficient π-π* and n-π* transitions, resulting in characteristic absorption bands in the UV-Vis spectrum.[9][10]

  • Pentamethylphenyl Analog: The steric hindrance from the ortho-methyl groups forces the pentamethylphenyl ring out of planarity with the enone system.[6] This disruption of conjugation is expected to cause a hypsochromic shift (blue shift) of the main absorption band (π-π* transition) and a decrease in its molar absorptivity compared to the unsubstituted analog.

Conclusion

The comparison between Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate and its unsubstituted phenyl analog provides a clear and compelling illustration of the profound impact of steric hindrance on chemical reactivity and molecular properties. The bulky pentamethylphenyl group significantly shields the reactive sites of the enone moiety, leading to decreased reaction rates for nucleophilic additions. This steric effect also manifests in distinct spectroscopic signatures, particularly in UV-Vis and NMR spectra. For researchers and drug development professionals, understanding and predicting the consequences of steric hindrance is paramount for the rational design of new molecules with desired reactivity and biological profiles. The principles demonstrated here can be extrapolated to a wide range of chemical systems, underscoring the fundamental importance of stereochemistry in modern chemistry.

References

  • Benchchem. A Comparative Guide to Enone Reactivity in Michael Additions: (E)-5-Ethyl-3-nonen-2-one in Focus.
  • Journal of the American Chemical Society. Dynamic Effects on Reaction Rates in a Michael Addition Catalyzed by Chalcone Isomerase. Beyond the Frozen Environment Approach.
  • ResearchGate. (A) Kinetic profile for the Michael addition reaction of trans‐chalcone...
  • PMC. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity.
  • CymitQuimica.
  • ResearchGate.
  • Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis.
  • PubMed. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition.
  • PubChem. Ethyl (2E)
  • PMC.
  • Benchchem. preventing Michael addition side reaction in chalcone synthesis.
  • Benchchem. A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs.
  • Biointerface Research in Applied Chemistry.
  • Supporting Information.
  • ResearchGate. Pentamethylphenyl (Ph*) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study | Request PDF.
  • RSC Publishing. Adjustment of the solid fluorescence of a chalcone derivative through controlling steric hindrance.
  • PMC. Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling.
  • ResearchGate. (PDF) Catalytic, Enantioselective Michael Addition Reactions.
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
  • JOCPR. 160-173 Review Article Chalcone and their Heterocyclic Analogue.
  • International Journal of Research in Pharmacy and Allied Science. FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone.
  • ACS Publications. Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus Quinoline Formation | The Journal of Organic Chemistry.
  • ResearchGate.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.
  • ResearchGate. Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine.
  • Chemical Synthesis Database. ethyl (2E)
  • Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methyl
  • ResearchGate. Synthesis, spectroscopic characterization and antibacterial evaluation by chalcones derived of acetophenone isolated from Croton anisodontus Müll.Arg. | Request PDF.
  • PrepChem.com.
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  • Molbase.
  • PMC. Chalcone: A Privileged Structure in Medicinal Chemistry.
  • Oriental Journal of Chemistry.
  • PMC. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
  • PMC. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.
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High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate: Orbitrap vs. Q-TOF Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex synthetic intermediates and bioactive analogues requires analytical platforms capable of extreme precision. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a highly sterically hindered, electron-rich α,β -unsaturated aromatic ester. Because α,β -unsaturated ketones are potent electrophiles prone to metabolic reduction and covalent protein adduction , confirming their structural integrity during drug development is paramount.

This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —in analyzing this specific compound. By detailing the causality behind the fragmentation mechanics and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to select the optimal platform for their structural validation workflows.

Structural & Mechanistic Profiling (The "Why")

To analyze a molecule effectively, one must first understand how its electron distribution dictates its behavior in a collision cell. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (Exact Mass: 274.1569 Da; [M+H]+ m/z 275.1642) presents a unique fragmentation profile driven by steric hindrance and inductive stabilization.

Causality of Fragmentation

When subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule does not shatter randomly. The fragmentation follows highly predictable, thermodynamically driven pathways:

  • Ketone-Alkene Cleavage (Base Peak Formation): The dominant cleavage occurs at the C-C bond between the ketone and the alkene. Why? The resulting pentamethylbenzoyl cation (m/z 175.1117) is exceptionally stable. The five electron-donating methyl groups on the phenyl ring provide massive inductive stabilization to the acylium ion, making this the path of least resistance.

  • Decarbonylation: As collision energy increases (e.g., during Ecom50 profiling ), the pentamethylbenzoyl cation undergoes a loss of carbon monoxide (-27.9949 Da). This requires higher kinetic energy due to the strong C=O bond, yielding the pentamethylphenyl cation (m/z 147.1168).

  • Ester Cleavage: A minor pathway involves the loss of ethanol (-46.0419 Da) from the ethyl ester terminus, a standard diagnostic neutral loss for ethyl esters, yielding m/z 229.1223.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 275.1642 Frag1 Pentamethylbenzoyl Cation [C12H15O]+ m/z 175.1117 Precursor->Frag1 -C6H9O2 (100.0524 Da) Ketone-Alkene Cleavage Frag3 Loss of Ethanol [C15H17O2]+ m/z 229.1223 Precursor->Frag3 -C2H6O (46.0419 Da) Ester Cleavage Frag2 Pentamethylphenyl Cation [C11H15]+ m/z 147.1168 Frag1->Frag2 -CO (27.9949 Da) Decarbonylation

Fig 1. HRMS fragmentation pathways of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate.

Quantitative Fragmentation Data

Table 1: Theoretical vs. Observed Exact Masses (Simulated Orbitrap HCD Data)

Fragment IdentityFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor Ion [C17​H23​O3​]+ 275.1642275.1640-0.7215%
Pentamethylbenzoyl Cation [C12​H15​O]+ 175.1117175.1118+0.57100% (Base Peak)
Pentamethylphenyl Cation [C11​H15​]+ 147.1168147.1169+0.6845%
Loss of Ethanol [C15​H17​O2​]+ 229.1223229.1221-0.8710%

Platform Comparison: Orbitrap vs. Q-TOF

Choosing between an Orbitrap and a Q-TOF platform depends entirely on the analytical context—specifically, the complexity of the sample matrix and the speed of the chromatography.

Table 2: Performance Comparison for α,β -Unsaturated Ketone Analysis

ParameterOrbitrap (e.g., Exploris 480)Q-TOF (e.g., Agilent 6546)Analytical Causality / Impact
Max Resolving Power 240,000 (FWHM at m/z 200)60,000 (FWHM at m/z 200)Orbitrap easily resolves complex biological matrix isobaric interferences; Q-TOF may require more extensive upfront sample cleanup.
Mass Accuracy < 1 ppm< 2 ppmBoth provide confident empirical formula generation for the precursor and fragments.
Max Scan Speed 10 - 20 Hz (at lower resolution)Up to 50 HzQ-TOF provides superior peak definition (>15 points/peak) for ultra-fast 1-minute UHPLC gradients, ensuring precise quantitation.
Dissociation Type HCD (Higher-energy C-trap)CID (Collision-Induced)HCD provides slightly more uniform fragmentation for rigid aromatic systems, yielding a highly stable m/z 175.1117 base peak without excessive secondary fragmentation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following UHPLC-HRMS protocol is designed as a self-validating system . Every step contains an internal control to prove the validity of the data as it is generated, eliminating false positives and mass drift artifacts.

Step-by-Step Methodology

Step 1: System Suitability and Mass Calibration (The Baseline)

  • Action: Inject a known calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately before and after the analytical batch.

  • Causality: High-resolution mass accuracy is highly sensitive to ambient temperature fluctuations. Bracketing the acquisition ensures that any mass drift is immediately detected. If the post-batch calibration shows >1 ppm drift, the batch is automatically invalidated, ensuring only pristine data is reported.

Step 2: Sample Preparation and Isotopic Spiking (The Matrix Control)

  • Action: Reconstitute the sample in 50:50 Water:Acetonitrile. Spike the sample with a stable isotope-labeled internal standard (e.g., a 13C6​ -labeled analogue) at a known concentration of 10 ng/mL.

  • Causality: α,β -unsaturated esters can suffer from ion suppression in the ESI source. The 13C6​ -ISTD co-elutes exactly with the target analyte, experiencing the exact same matrix effects. The ratio of Analyte/ISTD self-corrects for any ionization suppression, validating the quantitative accuracy.

Step 3: Chromatographic Separation (The Carryover Control)

  • Action: Utilize a sub-2 μm C18 UHPLC column with a rapid 3-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid). Inject a double-blank (solvent only) immediately following the highest concentration sample.

  • Causality: Highly lipophilic pentamethylphenyl compounds are prone to column carryover. The double-blank injection proves that the system is clean before the next sample, validating that subsequent detections are genuine and not artifactual ghost peaks.

Step 4: HRMS Data-Dependent Acquisition (DDA) (The Structural Proof)

  • Action: Run the MS in Full Scan MS1 mode with Top-5 DDA MS2 triggering. Set dynamic exclusion to 3 seconds.

  • Causality: Dynamic exclusion prevents the mass spectrometer from repeatedly fragmenting the dominant m/z 275.1642 precursor. Once the primary MS2 spectrum is acquired, the system is forced to look for lower-abundance co-eluting impurities, self-validating the purity of the synthetic batch.

Workflow cluster_MS Parallel HRMS Evaluation Prep Sample Prep + Isotope ISTD LC UHPLC Separation Prep->LC Recovery Check Orbitrap Orbitrap MS High Res (140k) Matrix Focus LC->Orbitrap Split Flow QTOF Q-TOF MS High Speed (50Hz) Peak Focus LC->QTOF Split Flow Validate Data Processing & Mass Calibration Orbitrap->Validate <1 ppm drift QTOF->Validate <2 ppm drift

Fig 2. Self-validating parallel UHPLC-HRMS workflow for platform comparison and structural analysis.

References

  • Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Liver S9 Fraction-Derived Metabolites of Curcumin Analogue UBS109 Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Development of Ecom50 and Retention Index Models for Nontargeted Metabolomics Source: Analytical Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Executive Summary & Mechanistic Profile

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a highly substituted α,β -unsaturated ester utilized in advanced organic synthesis and drug development. Due to its specific structural motifs—namely an electrophilic Michael acceptor moiety and a highly lipophilic pentamethylphenyl ring—this compound presents unique handling, environmental, and disposal challenges.

This guide provides drug development professionals and application scientists with field-proven, self-validating protocols for the safe operational handling, waste segregation, and disposal of this compound. By understanding the chemical causality behind its hazards, laboratories can ensure strict compliance with environmental regulations while safeguarding personnel[1].

Hazard Assessment & Causality

Understanding the chemical causality behind a compound's hazards is the foundation of trustworthy laboratory safety. The risks associated with this compound are directly tied to its molecular architecture:

  • Michael Acceptor Reactivity: The but-2-enoate backbone features an α,β -unsaturated carbonyl system. The β -carbon is highly electron-deficient due to resonance with the carbonyl oxygen. This acts as a potent electrophile (Michael acceptor) that can covalently bind to nucleophilic biological targets, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins. This irreversible covalent modification is the primary mechanism driving its potential as a severe skin sensitizer and respiratory irritant[2].

  • Extreme Lipophilicity: The inclusion of a pentamethylphenyl group drastically increases the molecule's partition coefficient (LogP). The five methyl groups add significant hydrocarbon bulk, eliminating hydrogen-bonding potential on the ring and increasing the van der Waals surface area. While advantageous for crossing biological membranes in drug design, it means the compound can be rapidly absorbed through the skin if dissolved in permeation-enhancing carrier solvents (e.g., DMSO, DMF). Furthermore, its near-zero aqueous solubility strictly prohibits any form of sink or sewer disposal[1].

Table 1: Quantitative Hazard Profile and Mitigation Strategy

Property / Structural FeatureQuantitative / Mechanistic ImpactOperational ConsequenceMitigation Strategy
α,β -Unsaturated Ester Covalent modification of protein -SH groupsSkin/Eye Irritation, SensitizationDouble-gloving (Nitrile), handling in fume hood
Pentamethylphenyl Ring Extremely high LogP (estimated > 4.0)Rapid dermal uptake in carrier solventsSegregation into designated organic waste streams
Aqueous Solubility < 1% (Effectively insoluble)Accumulation in wastewater systemsAbsolute prohibition of drain/sewer disposal
Vapor Pressure Low at 20°C (Solid/Heavy Oil)Low inhalation risk unless aerosolizedUse positive-displacement pipettes, avoid sweeping

Operational Handling & Experimental Workflows

To ensure operational trustworthiness, every protocol must function as a self-validating system. The following workflow ensures that exposure risks are mitigated and verified before, during, and after experimental procedures[3].

Step-by-Step Handling Protocol:

  • Environment Verification: Conduct all operations inside a certified chemical fume hood. Validation step: Check the digital monitor to ensure a minimum face velocity of 100 fpm prior to opening the chemical container.

  • PPE Selection & Donning: Wear a flame-resistant lab coat, full-coverage safety goggles, and nitrile gloves. Causality note: Because the compound is highly lipophilic, if handling it as a solution in DMSO or DCM, double-gloving is mandatory. These solvents rapidly permeate standard nitrile, carrying the hazardous solute directly through the barrier.

  • Dispensing: Use disposable anti-static spatulas for solid forms or positive-displacement pipettes for viscous liquid forms to prevent aerosolization.

  • Decontamination of Reusables: Rinse any reusable glassware first with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into a designated organic waste container. Only transfer the glassware to the aqueous washing station after this organic rinse.

Waste Segregation & Disposal Protocols

Under federal guidelines, laboratory personnel must treat all chemical waste as hazardous unless explicitly confirmed otherwise[1]. Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate must be designated for high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Step-by-Step Disposal Protocol:

  • Waste Stream Identification: Determine the solvent matrix of the experimental waste.

    • Non-Halogenated Organic Waste: If the compound is dissolved in solvents like ethyl acetate, hexane, or acetone.

    • Halogenated Organic Waste: If the compound is dissolved in dichloromethane (DCM), chloroform, or similar halogenated solvents.

  • Container Compatibility: Collect waste in high-density polyethylene (HDPE) or glass containers. Validation step: Ensure the container shows no signs of degradation or swelling before adding waste.

  • Satellite Accumulation Area (SAA) Compliance: Transfer the sealed waste container to the designated SAA immediately. Ensure the container is labeled with the exact chemical constituents (e.g., "Hazardous Waste: Hexanes 99%, Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate <1%"). Containers must remain tightly closed unless actively adding waste[5].

  • Prohibition of Drain Disposal: Due to its low water solubility and potential aquatic toxicity, this compound must never be poured down the drain. Environmental regulations and local wastewater treatment plant restrictions strictly forbid the sewer disposal of lipophilic organic esters[1],[2].

WasteSegregation Start Generate Waste: Ethyl 4-oxo-4-(...)-but-2-enoate CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste Stream (Contaminated PPE, Silica) CheckState->SolidWaste Solid residue LiquidWaste Liquid Waste Stream (Reaction Solvents) CheckState->LiquidWaste Dissolved in solvent Incineration EPA-Approved Incineration Facility SolidWaste->Incineration HalogenCheck Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated->Incineration Halogenated->Incineration

Logical workflow for the segregation and disposal of laboratory chemical waste.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[2].

Step-by-Step Spill Response:

  • Evacuation & Assessment: For spills > 500 mL or those involving highly toxic carrier solvents, evacuate the immediate area and contact Environmental Health and Safety (EH&S). For minor spills, proceed to step 2.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like paper towels or sawdust for reactive esters.

  • Absorption & Collection: Allow the absorbent to fully soak up the liquid. Using non-sparking tools, scoop the saturated absorbent into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve any remaining lipophilic residue, followed by a standard detergent wash. Collect all solvent washings into the hazardous waste container.

  • Labeling: Seal and label the container as "Hazardous Waste: Spill Cleanup - Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate" and transfer to the SAA[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Major Major Spill / High Exposure Assess->Major Minor Minor Spill (< 500 mL) Assess->Minor Evacuate Evacuate & Call EH&S Major->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Minor->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Label Label & Store in Satellite Accumulation Area Collect->Label

Step-by-step logical pathway for laboratory chemical spill response and containment.

References

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Safety. [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS.[Link]

Sources

Personal protective equipment for handling Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered defenses based on molecular causality. Handling Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate (CAS: 113450-87-6)[1] requires a rigorous understanding of its structural reactivity.

This guide provides the definitive operational and safety protocols for handling this advanced intermediate, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel protection.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the molecule's behavior. This compound is a highly substituted aromatic enoate. In advanced synthesis, the bulky pentamethylphenyl group is specifically utilized to sterically shield the ketone carbonyl from unwanted nucleophilic attack.

However, this steric shielding forces a critical toxicological consequence: it directs biological nucleophiles (such as cysteine and lysine residues in human skin and proteins) to attack the exposed α,β -unsaturated ester via Michael addition . Based on the validated hazard profile of its parent compound, Ethyl 4-oxo-4-phenylbut-2-enoate (CAS: 15121-89-8)[2], this electrophilic reactivity drives several severe hazards:

  • H317 (Skin Sensitization) & H315 (Skin Irritation): Covalent binding to skin proteins[2].

  • H318 (Severe Eye Damage): Rapid protein cross-linking in corneal tissue[2].

  • H341 (Suspected Genotoxicity): Potential alkylation of DNA bases[2].

Mechanistic Hazard & Defense Pathway

G Chem Ethyl 4-oxo-4-(pentamethylphenyl)but-2-enoate (Electrophilic Michael Acceptor) Mech Covalent Binding via Michael Addition Chem->Mech Reacts via Bio Cellular Nucleophiles (Cys/Lys Residues in Proteins/DNA) Mech->Bio Attacks Haz1 Skin Sensitization (H317) & Irritation (H315) Bio->Haz1 Haz2 Severe Eye Damage (H318) & Genotoxicity (H341) Bio->Haz2 PPE1 Dual Nitrile Gloves & Tyvek (Blocks Dermal Absorption) PPE1->Chem Intercepts PPE2 Fume Hood & Splash Goggles (Blocks Ocular/Inhalation Exposure) PPE2->Chem Intercepts

Mechanistic pathway of toxicity for electrophilic enoates and targeted PPE intervention points.

Personal Protective Equipment (PPE) Matrix

Because the pentamethylphenyl moiety significantly increases the compound's lipophilicity (LogP), it enhances the molecule's ability to permeate standard, single-layer latex. We must engineer our PPE to counter this specific physical property.

PPE CategorySpecificationMechanistic Justification
Hand Protection Dual-layer Nitrile (Outer: ≥ 8 mil, Inner: 4 mil)High lipophilicity accelerates breakthrough times in thin gloves. Dual nitrile provides a fail-safe barrier against the electrophilic enoate.
Eye/Face Indirect-vented chemical goggles + Face shieldDirectly mitigates the H318 (Severe Eye Damage) risk. Indirect venting prevents aerosolized powders from bypassing the seal.
Body Tyvek suit or heavy-duty, flame-resistant lab coatPrevents H317 dermal sensitization. Tyvek is preferred during bulk transfers to prevent dust accumulation on woven fabrics.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of reactive dust, which can act as a respiratory sensitizer and alkylating agent in the lungs.

Operational Workflows: Step-by-Step Handling

To ensure self-validating safety, your operational workflow must minimize aerosolization and prevent static buildup, which can cause this reactive powder to disperse.

Protocol 1: Safe Dispensing and Reaction Setup

  • Engineering Control Verification: Verify the fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of all incompatible nucleophiles (e.g., primary amines, thiols) to prevent uncontrolled exothermic reactions.

  • Static Mitigation: Organic powders with high aromatic content are prone to static charge. Pass a static eliminator (ionizing bar/gun) over your weighing spatula and the analytical balance.

  • Weighing: Tare a conductive, anti-static weigh boat. Carefully transfer the required mass of Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate.

  • Quantitative Solubilization: Do not pour the dry powder directly into a deep flask, as this generates reactive dust. Instead, place the weigh boat near the reaction flask neck and use a pipette to wash the solid into the flask using your reaction solvent (e.g., anhydrous dichloromethane or toluene).

  • Sealing: Seal the reaction vessel with a specialized septum and secure it with a Keck clip before removing it from the primary engineering control zone.

Spill Response & Decontamination Plan

A spill of a Michael acceptor cannot simply be wiped up; it must be chemically deactivated to ensure the hazard is permanently destroyed. This protocol uses a self-validating chemical quench.

Protocol 2: Electrophile Quenching and Decontamination

  • Containment: Immediately isolate the spill area. Surround the powder or solution with an inert absorbent material (e.g., diatomaceous earth or sand).

  • Chemical Quenching: Prepare a 10% (w/v) sodium bisulfite ( NaHSO3​ ) solution. Causality: The bisulfite acts as a strong, water-soluble nucleophile that rapidly undergoes a conjugate addition to the enoate double bond, permanently destroying its electrophilic hazard.

  • Application: Carefully spray or pour the bisulfite quenching solution over the spill, working from the outside in to prevent spreading.

  • Validation & Contact Time: Allow a strict 30 minutes of contact time . This duration ensures the kinetic completion of the Michael addition, fully neutralizing the sensitization and genotoxicity risks.

  • Disposal: Scoop the neutralized slurry into a designated, clearly labeled non-halogenated waste container. Label the waste as "Aquatic Toxicant / Chemically Quenched Enoate" due to its baseline H410 (Very toxic to aquatic life) classification[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5369605, Ethyl (2E)-4-oxo-4-phenyl-2-butenoate." PubChem.[Link]

  • Latham, D. E. "Exploring New Directions in Homogeneous Catalytic (De)hydrogenation Chemistry." Cardiff University.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.